Propylamine
Description
Propylamine (B44156) as a Foundational Primary Amine in Organic Synthesis
This compound exemplifies the chemical behavior of a primary amine, a class of organic compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group. youtube.com Its structure consists of a three-carbon propyl group attached to an amino group (-NH₂). cymitquimica.com This structure dictates its chemical reactivity, primarily its basicity and nucleophilicity.
As a weak base with a K_b (base dissociation constant) of 4.7 × 10⁻⁴, this compound readily accepts a proton to form salts with acids. wikipedia.orgchemicalbook.com This basic character is fundamental to its role in various reactions. Furthermore, the lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile, capable of donating this electron pair to form new chemical bonds. quora.com
This dual reactivity makes this compound a crucial intermediate in the synthesis of a diverse range of more complex molecules. basf.com It is extensively used as a building block in the production of:
Pharmaceuticals : It is a precursor for various active pharmaceutical ingredients (APIs), including antifungals, antibacterials, antivirals, antimalarials, and anticancer agents. acs.org Specific examples include the local anesthetic Prilocaine and the antidiabetic drug Chlorpropamide. basf.comchemicalbook.com Additionally, this compound derivatives are found in certain antihistamines. taylorandfrancis.com
Agrochemicals : The compound is a key intermediate in manufacturing agricultural chemicals, notably fungicides like Prochloraz and herbicides. basf.cominnospk.com
Industrial Chemicals : It is used in the synthesis of rubber chemicals, dyes, corrosion inhibitors, and textile and leather finishing resins. chemicalbook.cominnospk.com
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₉N wikipedia.org |
| Molar Mass | 59.11 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Ammonia-like, fishy wikipedia.orgnoaa.gov |
| Density | 0.719 g/mL at 25 °C sigmaaldrich.com |
| Melting Point | -83 °C (-117.4 °F) wikipedia.org |
| Boiling Point | 48 °C (119.5 °F) noaa.govchemicalbook.com |
| Solubility in Water | Miscible wikipedia.org |
| Basicity (pKa of conjugate acid) | 10.71 wikipedia.org |
| Flash Point | -35 °F (-37 °C) noaa.gov |
| Autoignition Temperature | 318 °C (604 °F) noaa.gov |
Evolution of Research Perspectives on this compound
Research interest in this compound has evolved significantly over time. Early studies focused on its fundamental chemical properties and synthesis, such as its preparation by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure using a Lewis acid catalyst. wikipedia.org Initial applications were often in chemical analysis and as a basic solvent. noaa.govcymitquimica.com
Contemporary research has shifted towards more specialized and technologically advanced applications. A significant area of modern investigation is its role in materials science, particularly in the synthesis and functionalization of nanomaterials. acs.org Studies have shown that this compound can be used to control the size and morphology of nanoparticles. acs.org For example, it has been used in the synthesis of dendritic polymer-modified silica (B1680970) for use in chromatography. sigmaaldrich.com
Recent research also delves into the intricate mechanistic details of this compound's chemical behavior. Computational studies have provided in-depth analysis of its unimolecular decomposition reactions, identifying pathways that lead to the formation of products like propene, ammonia, and various imines. acs.org These theoretical investigations are crucial for optimizing industrial processes and understanding potential pollutant formation. acs.org Furthermore, research into the molecular association of this compound in binary mixtures is informing the development of new materials with properties similar to ionic liquids. sigmaaldrich.com There is also a growing focus on developing more sustainable and efficient manufacturing processes for this compound and other amines to align with global environmental goals. datainsightsmarket.com
Interdisciplinary Relevance of this compound Studies
The applications of this compound are not confined to a single discipline but span a wide range of scientific and industrial sectors, highlighting its interdisciplinary importance.
Materials Science : this compound is utilized in the controlled synthesis of nanomaterials and for the functionalization of nanoparticle surfaces. acs.org Its role extends to the creation of synthetic nanoparticles for medical applications, such as drug delivery systems. taylorandfrancis.com Research has also explored its use in forming hydrogen clathrate hydrates, which are significant for gas storage and separation technologies. sigmaaldrich.com
Pharmaceutical and Medicinal Chemistry : The this compound moiety is a key structural component in many therapeutic agents. It serves as a precursor in the synthesis of drugs ranging from local anesthetics to anticonvulsants and anticancer agents. acs.orgtaylorandfrancis.com For instance, derivatives such as brompheniramine (B1210426) and chlorpheniramine (B86927) are well-known antihistamines. taylorandfrancis.com
Agrochemical Industry : In agriculture, this compound is a vital intermediate for producing pesticides that protect crops. basf.com Its use in the synthesis of potent fungicides like Prochloraz demonstrates its direct contribution to food security and agricultural productivity. innospk.com
Industrial and Surface Chemistry : this compound's properties make it valuable in various industrial processes. It is employed in the manufacture of rubber chemicals, dyes, and as a corrosion inhibitor for metals. acs.orgchemicalbook.comalkylamines.com Its ability to act as a curing agent and modifier in resins is applied in the production of textile and leather finishes. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
propan-1-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |
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InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCN | |
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Molecular Formula |
C3H9N, Array | |
| Record name | PROPYLAMINE | |
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Related CAS |
58479-39-3 | |
| Record name | Propylamine polymer | |
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DSSTOX Substance ID |
DTXSID6021878 | |
| Record name | Propylamine | |
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Molecular Weight |
59.11 g/mol | |
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Physical Description |
Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |
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Boiling Point |
119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |
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| Record name | 1-Propylamine | |
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Flash Point |
-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |
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Solubility |
Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
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Density |
0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |
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Vapor Density |
2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |
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Vapor Pressure |
310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-10-8 | |
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| Record name | PROPYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
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| Record name | 1-Propylamine | |
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| Record name | PROPYLAMINE | |
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Melting Point |
-117.4 °F (USCG, 1999), -83 °C | |
| Record name | PROPYLAMINE | |
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| Record name | PROPYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Propylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Advanced Synthetic Methodologies for Propylamine and Its Analogs
Catalytic Pathways for Propylamine (B44156) Synthesis
Catalytic methods offer significant advantages for this compound synthesis, including lower temperature requirements and improved selectivity compared to traditional non-catalytic processes. escholarship.org These pathways often involve the direct amination of alcohols, a highly atom-economical approach. rsc.org
Amination of Alcohols with Ammonia (B1221849) (e.g., Propanol (B110389) Amination over Supported Nickel Catalysts)
A prominent method for producing alkylamines is the amination of alcohols with ammonia. escholarship.org Nickel-based catalysts, in particular, have shown high activity and stability for the amination of various alcohols. escholarship.org The direct amination of propanol with ammonia over supported nickel catalysts represents a key strategy for synthesizing this compound. acs.orgacs.org In this process, metallic nickel is the necessary active component. acs.org
The choice of support material significantly impacts the catalyst's performance. escholarship.orgacs.org Studies comparing different supports like hydroxyapatite (B223615) (HAP), silica (B1680970) (SiO₂), and magnesia (MgO) have demonstrated that Ni supported on HAP (Ni/HAP) exhibits superior activity and selectivity towards the primary amine, this compound. acs.orgescholarship.org For instance, at 423 K, a 4 wt % Ni/HAP catalyst showed a propanol conversion of 10.8% with 92% selectivity to this compound. escholarship.orgacs.org In contrast, Ni/SiO₂ was less selective, and Ni/MgO was the least active. escholarship.orgacs.org The enhanced performance of Ni/HAP is attributed to the high density of basic sites on the HAP support, which helps stabilize key intermediates and suppress side reactions like the formation of dithis compound (B117675) and trithis compound. acs.orgacs.orgescholarship.org Industrial processes using nickel catalysts often operate at temperatures between 130-170°C and pressures of 1.0-1.5 MPa to optimize the yield of the desired amine. google.com
| Catalyst (4 wt% Ni) | Support | Propanol Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|
| Ni/HAP | Hydroxyapatite | 10.8 | 92 | escholarship.orgacs.org |
| Ni/SiO₂ | Silica | N/A | Least Selective | escholarship.orgacs.org |
| Ni/MgO | Magnesia | 3.3 | N/A | escholarship.orgacs.org |
Lewis Acid Catalyzed Approaches (e.g., Ferric Chloride in 1-Propanol (B7761284) Reaction)
Lewis acid catalysis involves the use of metal-based compounds that act as electron pair acceptors to enhance a substrate's reactivity. wikipedia.org Common Lewis acids are based on metals like aluminum, boron, tin, and iron. wikipedia.org In the context of amine synthesis, Lewis acids can facilitate the amination of alcohols through a "borrowing hydrogen" methodology, which is a highly atom-economical, redox-neutral process where water is the only byproduct. rsc.org
Ferric chloride (FeCl₃) is a Lewis acid that can catalyze various organic transformations, including the amidation of esters and the halogenation of alcohols. nih.govorganic-chemistry.org In the amination of alcohols, a Lewis acid like FeCl₃ is believed to facilitate the condensation of an intermediate aldehyde/ketone with an amine to form an imine, which is then reduced to the final amine product. rsc.org This assistance is particularly effective in overcoming the low efficiency observed in the amination of certain alcohols. rsc.org While specific studies detailing the direct use of FeCl₃ for the amination of 1-propanol to this compound are not prevalent, its established catalytic activity in related reactions suggests its potential utility. rsc.orgnih.govorganic-chemistry.org The general mechanism involves the Lewis acid activating the alcohol or a downstream intermediate, thereby promoting the carbon-nitrogen bond formation. rsc.orgwikipedia.org
Mechanistic Insights into Catalytic Synthesis Procedures
The mechanism for the amination of alcohols over supported nickel catalysts is generally understood to proceed via a dehydroamination pathway. acs.orgacs.org This process consists of three sequential steps: escholarship.orgmdpi.com
Condensation/Iminization: The aldehyde then undergoes a nucleophilic attack by ammonia, followed by dehydration, to form an imine (propanimine). escholarship.orgmdpi.com
Hydrogenation: Finally, the imine is hydrogenated over the nickel catalyst to yield the primary amine (this compound). escholarship.orgmdpi.com
For Lewis acid-catalyzed reactions, the mechanism involves the coordination of the Lewis acid to a Lewis basic atom (like the oxygen in an alcohol's hydroxyl group). wikipedia.orgyoutube.com This coordination withdraws electron density, making the substrate more electrophilic and activating it towards subsequent reactions. wikipedia.orgyoutube.com In alcohol amination, the Lewis acid can facilitate the initial dehydrogenation step or, more commonly, the condensation step to form the imine intermediate. rsc.orgacs.org The Lewis acid activates the imine intermediate towards reduction, completing the catalytic cycle. rsc.org
Synthesis of this compound Derivatives via Strategic Coupling Reactions
This compound can be modified to create a wide range of derivatives with diverse applications. Strategic coupling reactions, such as alkylation and multicomponent reactions, are powerful tools for this purpose.
Alkylation Reactions in Derivative Formation
Amine alkylation is a fundamental type of organic reaction where an alkyl group is introduced to an amine. wikipedia.org This nucleophilic aliphatic substitution typically occurs between an amine and an alkyl halide. wikipedia.org Primary amines like this compound can react with alkyl halides to form secondary amines. wikipedia.org However, these reactions can be complicated because the resulting secondary amine is also nucleophilic and can react further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org
Due to this tendency for over-alkylation, controlling the reaction to selectively produce a specific N-alkylated this compound derivative can be challenging. wikipedia.org Despite this, N-alkylation remains a widely used method for creating substituted amines. mt.com For instance, reacting this compound with an appropriate alkyl halide (R-X) would yield N-alkylthis compound. The reaction conditions can be mild, as amines are generally strong nucleophiles. wikipedia.org
A³-Coupling and KA² Coupling Reactions for Propargylamine Synthesis
Propargylamines, which are key intermediates for many biologically active nitrogen-containing compounds, are structural analogs of this compound. phytojournal.comresearchgate.net They are efficiently synthesized via multicomponent reactions (MCRs) that form several bonds in a single step. phytojournal.comresearchgate.net
The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a one-pot, three-component reaction that couples an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. researchgate.netrsc.org This reaction is a prime example of C-H bond activation and is typically catalyzed by transition metals, with copper-based catalysts being particularly common. phytojournal.comresearchgate.net The generally accepted mechanism involves the in-situ formation of a metal acetylide from the alkyne, which then reacts with an iminium ion generated from the aldehyde and amine. rsc.orgnih.gov
The KA²-coupling (Ketone-Amine-Alkyne) reaction is an analogous process that uses a ketone instead of an aldehyde. bohrium.com This reaction is more challenging due to the lower reactivity of ketones compared to aldehydes, but it provides access to quaternary propargylamines. bohrium.com The KA² coupling was first reported in 2010, and various catalytic systems, often based on copper or gold, have since been developed to promote this transformation. bohrium.com
| Coupling Reaction | Reactants | Product Type | Common Catalysts | Reference |
|---|---|---|---|---|
| A³-Coupling | Aldehyde, Terminal Alkyne, Amine | Propargylamine | Cu(I) salts, Gold catalysts | phytojournal.comresearchgate.net |
| KA² Coupling | Ketone, Terminal Alkyne, Amine | Quaternary Propargylamine | Cu(I)/SnCl₂, Au catalysts, Cu₂O | bohrium.com |
Condensation Reactions for Schiff Base Derivatives
The formation of Schiff bases, compounds containing a carbon-nitrogen double bond (imine), is a cornerstone of this compound chemistry. These derivatives are synthesized through the condensation reaction of a primary amine, such as this compound, with a carbonyl compound (an aldehyde or a ketone). youtube.comgoogleapis.comdynamicscience.com.au The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon, forming an unstable carbinolamine intermediate. atamanchemicals.com This intermediate then undergoes dehydration to yield the stable imine, or Schiff base. google.com
The versatility of this reaction allows for the creation of a wide array of Schiff base derivatives with diverse applications. For instance, new Schiff base compounds have been successfully synthesized by reacting 3,3'-iminodithis compound with 2,4-dichlorobenzaldehyde (B42875) in methanol. youtube.comgoogleapis.com This reaction yields N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) amine chloride, a thermally stable compound. youtube.com Similarly, salicylaldimines bearing various chalcogen functions have been prepared by the condensation of substituted salicylaldehydes with 3-(organylselanyl)propylamines and 3-(organyltellanyl)propylamines. primescholars.com
The efficiency and outcome of the condensation reaction can be influenced by several factors, including the pH of the solution, as well as steric and electronic effects of the reactants. youtube.com While many Schiff base syntheses are carried out in a solvent, advancements are being made in solvent-free and catalyst-free conditions, aligning with green chemistry principles.
Green Chemistry Principles in this compound Synthesis and Recovery
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. This is particularly relevant in the synthesis and recovery processes involving this compound, where the focus is on reducing waste, improving atom economy, and developing more environmentally benign methodologies.
Solvent-Free and Catalyst-Free Methodologies (e.g., Imine Synthesis)
A significant stride in green chemistry is the development of solvent-free and catalyst-free reactions. Traditional methods for imine synthesis, which are derivatives of this compound, often involve the use of solvents and acid catalysts. nih.gov However, recent research has demonstrated the feasibility of synthesizing imines under solvent-free conditions, sometimes even without a catalyst. nih.govscranton.edu
One such approach is the use of grinding techniques, where reactants are physically ground together in a mortar and pestle, often leading to high yields in a short amount of time without the need for a solvent. scranton.edu This method is not only economically advantageous but also simplifies the reaction procedure and enhances atom efficiency. scranton.edu Another innovative, solvent-free method involves the use of a planetary ball mill for the addition of amines to alkynes, achieving quantitative conversion within minutes without any catalyst or base. jocpr.com Microwave-assisted synthesis has also emerged as a rapid and environmentally friendly solvent-free method for preparing imine derivatives, often in high yields and with short reaction times. google.com These methodologies represent a significant shift towards more sustainable chemical synthesis, reducing the reliance on hazardous solvents and energy-intensive processes. nih.govscranton.educlosedlooprecycling.us
Atom Economy and Waste Reduction in this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. acs.org A high atom economy signifies a more sustainable process with minimal waste generation. google.com In the industrial production of this compound, which can be synthesized by reacting 1-propanol with ammonia, the theoretical atom economy can be calculated.
Reaction: CH₃CH₂CH₂OH + NH₃ → CH₃CH₂CH₂NH₂ + H₂O
To calculate the atom economy for this reaction, we consider the molecular weights of the desired product (this compound) and all the reactants.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Propanol | C₃H₈O | 60.10 |
| Ammonia | NH₃ | 17.03 |
| This compound | C₃H₉N | 59.11 |
| Water | H₂O | 18.02 |
Calculation of Atom Economy:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Atom Economy = (59.11 / (60.10 + 17.03)) x 100 ≈ 76.65%
This calculation shows that even in an ideal reaction, a significant portion of the reactant mass ends up as a byproduct (water). Industrial processes often generate a mixture of mono-, di-, and tri-n-propylamines, further complicating waste streams and reducing the atom economy for the desired this compound. acs.org The decomposition of this compound can also lead to byproducts such as propene and ammonia. google.com Therefore, a key aspect of waste reduction is to develop highly selective catalysts and optimize reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. google.comunivarsolutions.com This approach not only conserves resources but also reduces the economic and environmental costs associated with waste disposal. acs.org
Recovery and Reutilization Strategies (e.g., Di-n-propylamine from Process Effluent)
Industrial processes for the amination of alcohols often produce a mixture of primary, secondary, and tertiary amines, along with unreacted alcohol and water. alkylamines.com The separation of these components is crucial for both purifying the desired product and for recovering valuable byproducts that can be reutilized. Di-n-propylamine, a common byproduct in this compound synthesis, is a valuable chemical intermediate used in the production of herbicides, pesticides, and other chemicals. chemicalbook.comepa.govepa.gov
Several strategies have been developed for the recovery of di-n-propylamine from process effluents. One effective method is azeotropic distillation. alkylamines.com In a mixture containing di-n-propylamine, tri-n-propylamine, n-propanol, and water, a hydrocarbon such as benzene (B151609) can be added. googleapis.comalkylamines.com This forms azeotropes with water and n-propanol, allowing for their removal through fractional distillation. googleapis.comalkylamines.com The remaining mixture of di- and tri-n-propylamines can then be separated by further distillation. alkylamines.com
Another approach involves the disproportionation of di-n-propylamine to produce tri-n-propylamine, another valuable product. acs.org This reaction is typically carried out over a copper-comprising heterogeneous catalyst at elevated temperature and pressure. acs.org The ability to recover and either directly reuse or chemically convert byproducts like di-n-propylamine into other useful chemicals is a critical component of a sustainable and economically viable industrial process. patsnap.com
Directed Synthesis of Specific this compound-Containing Architectures
The unique chemical properties of this compound make it a valuable building block for the construction of complex, functional molecular architectures. By strategically incorporating this compound into larger structures, researchers can create materials with tailored properties for specific applications.
Synthesis of Ionic Tagged this compound on Magnetic Nanoparticles
A notable example of directed synthesis is the creation of ionic tagged this compound on magnetic nanoparticles (MNPs). alkylamines.com This involves a multi-step process to functionalize the surface of the nanoparticles. The synthesis typically begins with the preparation of magnetite (Fe₃O₄) nanoparticles, often through a co-precipitation method. google.com These core nanoparticles are then coated with a silica (SiO₂) shell to provide a stable surface for further modification and to prevent aggregation. google.comalkylamines.com
The silica-coated nanoparticles are then grafted with a this compound-containing moiety. In one reported synthesis, this compound is modified with an imidazolium (B1220033) ionic liquid tag before being grafted onto the magnetic nanoparticles. alkylamines.com This creates a core-shell structure with an ionic-tagged amine on the surface. These functionalized nanoparticles have been shown to be effective catalysts, for example, in Knoevenagel condensation reactions conducted in water at room temperature. alkylamines.com The magnetic core allows for easy recovery of the catalyst using an external magnet, enabling its reuse for multiple reaction cycles with only a slight loss in activity. alkylamines.com This approach exemplifies the creation of a sophisticated, recyclable catalytic system by precisely positioning a this compound-based functional group on a nanoscale scaffold.
Stepwise Synthesis of Propylamines Derived from Biomaterials (e.g., Diatom Silaffins)
A novel stepwise synthetic approach has been developed to create polyamines that mimic the N-methylthis compound fragments found in the bioextracts of diatoms. nih.govrsc.org These natural polyamines are believed to play a significant role in the biomineralization process that forms the intricate silica cell walls of diatoms. rsc.org The synthetic method provides a controlled, stepwise elongation of the polyamine chain, which was previously challenging to achieve. rsc.org
The synthesis is designed to build polyamines with a specific number of nitrogen atoms, such as those with 3, 5, or 7 nitrogen atoms in the chain. rsc.org This method is based on a repeating three-reaction sequence starting from a simple precursor like methylamine (B109427). rsc.org The sequence allows for the controlled addition of this compound units.
The core of this methodology consists of three consecutive reactions:
Condensation: An NH-amine is reacted with methyl acrylate.
Substitution: The ester group of the resulting product is then substituted by reacting it with methylamine.
Reduction: The final step involves the reduction of the formed amide using a powerful reducing agent like lithium aluminium hydride. rsc.org
This cycle can be repeated to extend the polyamine chain in a controlled manner. rsc.org The resulting synthetic propylamines have been studied for their activity in silicic acid condensation, demonstrating their potential application in creating tailored silica materials through "green chemistry" approaches. researchgate.net
Table 1: Stepwise Synthesis of Propylamines
| Step | Reaction | Reagents/Conditions | Product Type |
|---|---|---|---|
| 1 | Condensation | NH-amine, Methyl acrylate | Ester |
| 2 | Substitution | Methylamine | Amide |
Functionalization for Complex Molecular Scaffolds (e.g., Tetramethoxy substituted alkyl-acridiniums)
This compound analogs can be incorporated into larger, functional molecules, such as photoredox catalysts. The synthesis of tetramethoxy-substituted alkyl-acridiniums (TMAcr+) provides an example of how amine functionalization can lead to complex molecular scaffolds with specific photophysical properties. nih.gov Acridinium (B8443388) salts are valuable as organic dyes and have gained prominence as sustainable photoredox catalysts. nih.gov
The synthesis of these complex structures can be achieved through various strategies. One efficient method involves the direct conversion of a xanthylium salt into the corresponding acridinium salt. nih.gov Another approach builds the acridinium core via a Friedel-Crafts reaction involving symmetrical triarylamine precursors and a benzoyl chloride derivative. nih.gov
A notable synthesis for tetramethoxy-substituted acridiniums involves a facile nucleophilic aromatic substitution on tris(2,6-dimethoxyphenyl)carbenium. nih.gov While these resulting TMAcr+ compounds are initially non-fluorescent, their properties can be tuned through subsequent functionalization. The introduction of electron-withdrawing groups via electrophilic aromatic substitution can "turn on" fluorescence. nih.gov These functionalized acridiniums exhibit moderate fluorescence and long fluorescence lifetimes, making them excellent electron acceptors in the excited state and efficient reductive photoredox catalysts. nih.gov
Table 2: Synthetic Approaches to Acridinium Scaffolds
| Method | Key Transformation | Precursors | Significance |
|---|---|---|---|
| Xanthylium Conversion | Direct conversion of xanthylium to acridinium | Xanthylium salt, Amine/Aniline | Efficient and scalable preparation of useful acridinium catalysts. nih.govyoutube.com |
| Friedel-Crafts Reaction | Acridinium core construction | Symmetrical triarylamine, Benzoyl chloride derivative | Efficient strategy for electron-rich acridinium photocatalysts. nih.gov |
Synthesis of Substituted Phenyl-Propylamines as Intermediates
Substituted phenyl-propylamines and their analogs are important intermediates in the synthesis of a wide range of compounds. Methodologies for their synthesis often involve multi-component reactions or the functionalization of pre-existing aromatic structures.
One established method for creating a related structure, phenethylamine, is the reduction of ω-nitrostyrene using lithium aluminium hydride. wikipedia.org Another route is the cathodic reduction of benzyl (B1604629) cyanide. wikipedia.org These methods provide the basic phenyl-ethylamine backbone which can be further modified.
For more complex substituted propylamines, such as 2-(3'-substituted-2'-hydroxypropylamino)pyridines, the synthesis involves reacting 2-aminopyridine (B139424) with a substituted epoxide. This leads to a series of compounds where the this compound chain is attached to a pyridine (B92270) ring and contains a hydroxyl group. nih.gov
Furthermore, multi-substituted pyridines, which can be precursors or analogs, can be synthesized from ylidenemalononitriles. nih.gov These reactions can produce highly substituted aminopyridines in good yields. For instance, reacting a ylidenemalononitrile with a primary amine can lead to the formation of a 2-aminonicotinonitrile derivative, which contains a substituted amino group that can be derived from a this compound synthon. nih.gov These synthetic routes are valuable for creating a library of substituted intermediates for further chemical exploration.
Table 3: Synthesis of Substituted this compound Analogs
| Target Compound Class | Synthetic Method | Key Reactants | Yield (%) |
|---|---|---|---|
| 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile | Reaction of a ylidenemalononitrile with benzylamine | General Procedure using appropriate starting materials | 83 |
| 2-(benzylamino)-4-(p-tolyl)-5-(tosyl)nicotinonitrile | Reaction of a ylidenemalononitrile with benzylamine | General Procedure using appropriate starting materials | 99 |
| 2-(benzylamino)-4-(4-methoxyphenyl)-5-(p-tolylthio)nicotinonitrile | Reaction of a ylidenemalononitrile with benzylamine | General Procedure using appropriate starting materials | 85 |
Elucidation of Reaction Mechanisms and Kinetics Involving Propylamine
Unimolecular Decomposition Pathways of Propylamine (B44156) Isomers
This compound exists as two primary conformational isomers, cis-propylamine (cis-PA) and trans-propylamine (trans-PA). Computational studies have revealed that these isomers, while interconvertible with a negligible energy barrier, lead to distinct product distributions upon decomposition. acs.orgnih.gov The decomposition of trans-propylamine is generally more facile, leading to products like propene, carbenes, imines, and methane (B114726), whereas the cis-isomer is the primary precursor for the formation of cyclic products. acs.orgnih.gov
Detailed computational analyses, utilizing methods such as Density Functional Theory (DFT) and Complete Basis Set (CBS-QB3) calculations, have mapped out the potential energy surfaces for the unimolecular decomposition of both cis- and trans-propylamine. nih.govresearchgate.net These studies have identified numerous reaction pathways, each characterized by a specific transition state and leading to a unique set of products. acs.orgnih.gov
For trans-propylamine, six major decomposition pathways have been investigated. acs.orgacs.org The most significant of these, both kinetically and thermodynamically, is the concerted one-step reaction that yields propene and ammonia (B1221849) (NH₃). acs.orgresearchgate.netnih.gov This pathway has a calculated activation energy of 281 kJ mol⁻¹. nih.govnih.govacs.org Another notable decomposition route for the trans-isomer involves the formation of carbenes, which occurs via two distinct transition states in thermodynamically controlled and reversible reactions. acs.orgresearchgate.netacs.org
For cis-propylamine, five primary decomposition pathways have been considered. acs.orgacs.org The most plausible pathway is one that leads to the formation of ethene, methylimine, and molecular hydrogen (H₂). acs.orgnih.govacs.org This route has a higher activation energy barrier compared to the most favorable trans-PA pathway, calculated to be 334 kJ mol⁻¹ at the CBS-QB3 level of theory. nih.govresearchgate.netnih.gov
| Isomer | Primary Products | Activation Energy (Ea) at CBS-QB3 (kJ mol⁻¹) |
|---|---|---|
| trans-Propylamine | Propene + Ammonia | 281 |
| cis-Propylamine | Ethene + Methylimine + Hydrogen | 334 |
Dehydrogenation, the removal of a hydrogen molecule (H₂), is a common reaction type in the decomposition of this compound. researchgate.netwikipedia.org These reactions can proceed through various mechanisms, often in a single concerted step, leading to a range of unsaturated products. researchgate.netresearchgate.net
One significant dehydrogenation pathway for trans-propylamine results in the formation of an imine and H₂. acs.orgnih.gov This occurs through a single transition state where H₂ is eliminated from the nitrogen and the α-carbon. acs.org Another dehydrogenation pathway for the trans-isomer produces prop-2-en-1-amine and H₂. acs.org Kinetically, the formation of the imine is more favorable than the formation of prop-2-en-1-amine. acs.orgnih.gov Most dehydrogenation reactions are reported to be exothermic processes. researchgate.netresearchgate.net
Computational studies have identified a pathway for the formation of ethyl cyanide (propionitrile) and H₂ from this compound. researchgate.netresearchgate.net This particular unimolecular dissociation is considered significant both kinetically and thermodynamically. researchgate.netresearchgate.net The mechanism involves two main steps: an initial dehydrogenation of this compound to form an allylamine (B125299) intermediate, which then undergoes a subsequent unimolecular dissociation to yield the final products. researchgate.net The calculated energy barrier for this pathway is 416 kJ mol⁻¹. researchgate.netresearchgate.net
The formation of cyclic compounds during the thermal decomposition of this compound has been observed experimentally and investigated computationally. acs.orgnih.gov These cyclic products, which include azetidine (B1206935), aziridine (B145994), and cyclopropane (B1198618), are found to originate predominantly from the cis-isomer of this compound. acs.orgnih.gov
Three distinct pathways leading to cyclic products from cis-PA have been identified:
Azetidine Formation : cis-Propylamine can decompose to form azetidine and H₂. This reaction proceeds through a mechanism involving the formation of a C-N bond and the dissociation of H₂ from the nitrogen atom and the γ-carbon. acs.orgnih.gov The activation energy for this pathway is relatively high, calculated at 492 kJ mol⁻¹ (CBS-QB3). acs.org
Cyclopropane Formation : Another pathway leads to cyclopropane and ammonia. The transition state for this reaction involves the dissociation of the amino group from the α-carbon and a simultaneous proton transfer from the γ-carbon, coupled with the formation of a C-C bond to close the ring. nih.gov This pathway has a calculated activation barrier of 416 kJ mol⁻¹ (CBS-QB3). nih.gov
Aziridine Formation : The formation of aziridine is also a possible decomposition route from the cis-isomer. acs.org
| Product | Co-product | Activation Energy (Ea) at CBS-QB3 (kJ mol⁻¹) |
|---|---|---|
| Azetidine | H₂ | 492 |
| Cyclopropane | NH₃ | 416 |
Decomposition Mechanisms of Protonated this compound Species
In acidic environments or under certain mass spectrometry conditions, this compound can exist in its protonated form (HPA). The decomposition of these protonated species follows different pathways compared to the neutral molecule due to the presence of the positive charge.
Computational studies have been performed on the decomposition of the cis-isomer of protonated this compound (cis-HPA). acs.orgnih.govnih.gov Three primary decomposition pathways have been explored. nih.gov The results clearly indicate that the most favorable reaction channel, both kinetically and thermodynamically, is the one that leads to the formation of propene and the ammonium (B1175870) ion (NH₄⁺). acs.orgnih.govresearchgate.net
This pathway has an activation barrier of 184 kJ mol⁻¹, which is the lowest activation energy calculated among all investigated decomposition pathways for both neutral and protonated this compound. nih.govresearchgate.netnih.govacs.org Another considered pathway for cis-HPA is the formation of protonated propanimine, however, this route has a significantly higher energy barrier of 317 kJ mol⁻¹. nih.gov
| Reactant | Products | Activation Energy (Ea) at CBS-QB3 (kJ mol⁻¹) | Kinetic Favorability |
|---|---|---|---|
| cis-HPA | Propene + NH₄⁺ | 184 | Most Favorable |
| cis-HPA | Protonated Propanimine + H₂ | 317 | Less Favorable |
Formation of Ammonium Ions and Alkenes
The decomposition of this compound can proceed through various pathways, leading to the formation of stable molecules such as ammonium ions and alkenes. Computational studies have identified key mechanisms for these transformations.
For the trans conformer of this compound (trans-PA), a significant decomposition pathway involves a concerted, one-step reaction that yields propene and ammonia (NH₃). acs.orgacs.org This reaction proceeds through a transition state where the C–N bond and a C–H bond are elongated simultaneously. acs.org This pathway is notable both kinetically and thermodynamically, with a calculated activation energy barrier of 281 kJ mol⁻¹. acs.orgresearchgate.netcbseacademic.nic.in
In the case of the protonated form of cis-propylamine (cis-HPA), the formation of propene and the ammonium ion (NH₄⁺) is the most favorable decomposition reaction. acs.orgresearchgate.netnih.gov This pathway has the lowest activation energy calculated among all decomposition routes for both neutral and protonated forms, with an activation barrier of 184 kJ mol⁻¹. acs.orgresearchgate.netnih.gov The reaction is considered the most plausible pathway from a kinetic standpoint due to this low energy requirement. nih.gov The process involves the dissociation of the amino group and a simultaneous proton transfer. acs.orgresearchgate.net
Bimolecular Reactions and Intermolecular Interactions
Computational Studies of this compound’s Bimolecular Reactions
Computational chemistry, particularly using density functional theory (DFT) and complete basis set (CBS-QB3) methods, has been instrumental in studying the bimolecular reactions of this compound. researchgate.netnih.gov These studies have provided detailed insights into the dehydrogenation reactions of trans-propylamine in the gas phase. researchgate.netnih.gov
Research has focused on various mechanistic pathways, calculating thermodynamic functions and activation parameters for each. researchgate.netnih.gov For instance, the reaction of this compound with a hydrogen cation (H⁺) has been explored, where the cation acts as a Lewis acid, abstracting a proton from different carbon atoms (α, β, or γ) on the this compound molecule to form H₂ and a this compound cation. researchgate.net Another studied bimolecular pathway is the reaction involving a methyl cation, which can abstract a hydride ion from the amine site or add to the nitrogen atom. researchgate.net
A significant finding is that many dehydrogenation reaction mechanisms occur as exothermic processes through a concerted step transition state. researchgate.netnih.gov One of the most favorable bimolecular reactions identified is the formation of the α-propylamine cation and ammonia (NH₃), which has a remarkably low activation barrier of only 1 kJ mol⁻¹. researchgate.netnih.govresearchgate.net
Analysis of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the physical properties and structural organization of molecules like this compound. mhmedical.comnih.gov These interactions, while weaker than covalent bonds, govern how molecules interact with each other and with their environment. mhmedical.com The primary non-covalent forces relevant to this compound are hydrogen bonds and London dispersion forces.
Hydrogen Bonding: The amine group (-NH₂) in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). youtube.com This allows this compound molecules to form intermolecular hydrogen bonds with each other and with other polar molecules like water, contributing to its miscibility in water. wikipedia.orgyoutube.com
London Dispersion Forces: These are the weakest type of non-covalent interaction and arise from temporary fluctuations in electron distribution, creating induced dipoles. youtube.com The three-carbon alkyl chain (CH₃CH₂CH₂) of this compound is nonpolar, and its interactions are dominated by these dispersion forces. youtube.com
Ionic Interactions: In the presence of an acid, this compound becomes protonated to form the propylammonium ion (CH₃CH₂CH₂NH₃⁺). This charged species can then engage in strong, non-directional ionic interactions with negatively charged ions (anions). youtube.combasicmedicalkey.com
The interplay of these forces dictates the molecule's three-dimensional structure and its interactions in biological and chemical systems. nih.gov
Kinetic Studies of this compound Reactions
Rate Coefficients and Kinetic Parameters
Kinetic studies provide quantitative data on the rates of chemical reactions. For this compound, various kinetic parameters have been determined through both experimental and computational methods.
Computational studies on the unimolecular decomposition of this compound have yielded activation energies (Ea), activation enthalpies (ΔH‡), and activation Gibbs free energies (ΔG‡) for numerous pathways. researchgate.net For example, the decomposition of trans-propylamine to propene and NH₃ has a calculated activation energy of 281 kJ mol⁻¹, while the formation of ethene and methylimine from cis-propylamine has an Ea of 334 kJ mol⁻¹. acs.orgresearchgate.net The most favorable decomposition, the formation of propene and NH₄⁺ from protonated cis-propylamine, has an Ea of 184 kJ mol⁻¹. acs.orgresearchgate.netnih.gov
Experimental studies have also provided specific rate constants. In the TBD-catalyzed amidation of poly(methyl acrylate), the observed rate constant (k_obs) for the reaction with this compound was measured. researchgate.net Kinetic analysis of the N–H oxidative addition of n-propylamine to a phosphorus compound revealed that the reaction rate decreases as temperature increases, which is an unusual finding. acs.org The activation parameters for this entropy-controlled reaction were determined to be ΔH‡ = -0.8 ± 0.4 kcal/mol and ΔS‡ = -72 ± 2 cal/(mol·K). acs.org
Below is a table summarizing some of the reported kinetic parameters for reactions involving this compound.
| Reaction | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| trans-PA → Propene + NH₃ | Computational (CBS-QB3) | Ea | 281 kJ mol⁻¹ | acs.orgresearchgate.net |
| cis-HPA → Propene + NH₄⁺ | Computational (CBS-QB3) | Ea | 184 kJ mol⁻¹ | acs.orgresearchgate.netnih.gov |
| N-H Oxidative Addition | Experimental | ΔH‡ | -0.8 ± 0.4 kcal/mol | acs.org |
| N-H Oxidative Addition | Experimental | ΔS‡ | -72 ± 2 cal/(mol·K) | acs.org |
| TBD-catalyzed Amidation of PMA | Experimental | k_obs | 0.13 x 10⁻³ s⁻¹ | researchgate.net |
Influence of Catalytic Supports on Reaction Rates
Catalytic supports can significantly alter the rate and selectivity of chemical reactions. In the case of this compound, the nature of the support material has been shown to influence its decomposition products. nih.gov For instance, when this compound is decomposed in the presence of kaolin, a type of clay mineral, the resulting products include hydrogen cyanide (6.6%), propylene (B89431) (6.4%), and hydrogen (6.3%). researchgate.netnih.gov
Theoretical studies on the decomposition of this compound on a silicon (Si) surface identified eight different decomposition channels. researchgate.net The most plausible pathways on this surface were those leading to products containing π-bonds, such as alkyl cyanides (activation energy 242 kJ mol⁻¹), alkenes (334 kJ mol⁻¹), and imines (343 kJ mol⁻¹). nih.gov In contrast, the formation of strained cyclic products like azetidine and cyclopropane was found to be kinetically less favorable on the silicon support. nih.gov
The role of the support is often linked to its physical and chemical properties, such as its reducibility. researchgate.net For gas-phase reactions, factors like pressure also play a critical role by influencing the concentration of reactants at the catalyst surface, thereby affecting the reaction rate. catalysis.blog The interaction between the catalyst and its support can modify the catalyst's electronic properties, leading to enhanced activity and different product distributions compared to the unsupported catalyst. researchgate.net
Catalytic Applications and Mechanistic Insights of Propylamine and Its Analogs
Homogeneous Catalysis by Propylamine (B44156)
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for a high degree of interaction between the catalyst and reactant molecules. chembam.com Primary amines like this compound can function as organocatalysts for certain transformations, most notably carbon-carbon bond-forming reactions.
Primary amines, including this compound, can catalyze the aldol (B89426) reaction through an enamine-based mechanism, similar to the well-studied catalysis by secondary amines like proline. The reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. nih.gov The general mechanism involves the nucleophilic attack of an enamine, formed from a ketone or aldehyde and the amine catalyst, onto a carbonyl carbon of another aldehyde or ketone molecule. nih.govlibretexts.org
The catalytic cycle can be described in the following steps:
Enamine Formation: The this compound catalyst reacts with a carbonyl compound (e.g., a ketone) to form a carbinolamine intermediate, which then dehydrates to form a nucleophilic enamine.
Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of a second substrate molecule (e.g., an aldehyde). libretexts.org
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the β-hydroxy carbonyl product (the aldol adduct) and regenerate the this compound catalyst, allowing the cycle to continue. nih.gov
While secondary amines like proline are often favored for enantioselective aldol reactions due to the rigid structure they impart to the transition state, simple primary amines can effectively catalyze the reaction, particularly in crossed aldol reactions where one carbonyl partner lacks α-hydrogens and cannot self-condense. nih.govmasterorganicchemistry.com The reaction often proceeds to a condensation product, an α,β-unsaturated carbonyl, especially when heat is applied. masterorganicchemistry.com
Despite the high activity and selectivity that can be achieved with homogeneous catalysts, their industrial application is often limited by significant challenges. europa.eunih.gov A primary drawback is the difficulty of separating the catalyst from the reaction products and unreacted substrates, as they are all in the same phase. chembam.comquora.com This separation often requires energy-intensive processes like distillation, which may not be suitable for thermally sensitive catalysts or high-boiling point products. acs.orgunacademy.com
Key limitations include:
Catalyst Recovery: The inability to easily recover the catalyst after the reaction leads to its loss, which is economically unviable, especially for complex or expensive catalysts. chembam.comquora.com
Product Contamination: Traces of the catalyst can remain in the final product, which is a significant issue in applications like pharmaceuticals and fine chemicals. tandfonline.com
Thermal Stability: Many homogeneous catalysts exhibit low thermal stability, limiting the applicable range of reaction temperatures. unacademy.com
Strategies to overcome these limitations often focus on facilitating catalyst separation. One approach involves designing catalysts that can be precipitated out of the solution after the reaction by changing conditions like temperature or by introducing an anti-solvent. nih.gov Another advanced strategy involves incorporating photoswitchable moieties into the catalyst structure, allowing for a reversible change in solubility upon irradiation with light, enabling recovery via simple filtration. nih.gov However, the most common strategy to circumvent these issues is to "heterogenize" the homogeneous catalyst by anchoring it to a solid support. quora.com
Heterogeneous Catalysis Incorporating this compound Moieties
Immobilizing this compound or its derivatives onto solid supports combines the catalytic advantages of the amine group with the practical benefits of heterogeneous catalysis, such as easy separation and recyclability. chembam.comquora.com
Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports for catalysts due to their high surface area, large pore volume, and tunable pore sizes. mdpi.com this compound functionalities are commonly introduced onto the silica surface as aminopropyl groups, typically via the use of 3-aminopropyltriethoxysilane (B1664141) (APTES). This can be achieved through two primary methods:
Post-synthesis Grafting: The pre-synthesized mesoporous silica is treated with APTES, causing the silane (B1218182) to react with surface silanol (B1196071) groups and anchor the aminopropyl moiety. nih.gov
Co-condensation: APTES is added during the initial sol-gel synthesis of the silica material along with the primary silica precursor (e.g., tetraethoxysilane, TEOS). mdpi.comnih.gov
Studies comparing these two methods have shown that co-condensation can lead to a more homogeneous distribution of amino groups throughout the silica matrix and may result in materials with higher metal sorption capacity when used as adsorbents. mdpi.comresearchgate.net These aminopropyl-functionalized silicas act as solid base catalysts for various reactions, including Knoevenagel and aldol condensations. researchgate.net The presence of the amine groups on the solid support provides the active sites for catalysis. researchgate.net
| Functionalization Method | Description | Advantage |
|---|---|---|
| Post-synthesis Grafting | Aminopropyl groups are attached to the surface of pre-formed mesoporous silica. | Preserves the original structure of the silica support. |
| Co-condensation | Aminopropyl silane is mixed with the silica precursor during synthesis. | Results in more homogeneous distribution of amino groups and potentially higher functional group loading. mdpi.com |
This compound analogs are used to functionalize supports for metal nanoparticle catalysts, influencing their activity, selectivity, and stability. The amine groups act as anchoring sites that facilitate high dispersion of the metal nanoparticles and can modify the electronic properties of the metal, thereby enhancing catalytic performance. nih.govacs.org
Palladium (Pd) Nanoparticles: Amine-functionalized supports have been used to immobilize palladium nanoparticles for various reactions, including hydrogenation and coupling reactions. njtech.edu.cn For instance, Pd nanoparticles supported on phenylamine-functionalized mesoporous carbon showed improved activity and durability for the interconversion of formic acid and CO2. acs.org The amine groups in the vicinity of the PdAg nanoparticles were found to affect the O-H dissociation of formic acid and increase the CO2 adsorption capacity of the catalyst. acs.org In other studies, Pd nanoparticles stabilized in cavities of dopamine-functionalized magnetic nanoparticles showed high activity and could be recovered and reused multiple times in Suzuki coupling reactions. nanomaterchem.com
Nickel (Ni) Nanoparticles: Supported nickel catalysts are used in reactions like propanol (B110389) amination to produce this compound. acs.org A Ni-supported hydroxyapatite (B223615) (Ni/HAP) catalyst was found to be significantly more active and selective towards the primary amine compared to Ni/SiO2. acs.org This superior performance was attributed to the high density of basic sites on the HAP support. acs.org Similarly, nickel nanoparticles supported on polyvinylamine/SBA-15 have been developed as heterogeneous catalysts for the reduction of aromatic nitro compounds. capes.gov.br
| Catalyst System | Reaction | Key Finding | Reference |
|---|---|---|---|
| PdAg on Phenylamine-functionalized Carbon | Formic Acid Dehydrogenation | Amine groups boosted catalytic activity by affecting O-H dissociation and CO2 adsorption. | acs.org |
| Pd in Fe3O4@Dopamine | Suzuki Carbonylative Coupling | Catalyst was recoverable for 7 cycles without significant loss of activity. | nanomaterchem.com |
| Ni on Hydroxyapatite (HAP) | Propanol Amination | Ni/HAP was an order of magnitude more active than Ni/SiO2 due to support basicity. | acs.org |
| Ni on Polyvinylamine/SBA-15 | Nitroarene Reduction | Effective heterogeneous catalyst for producing amines from nitro compounds. | capes.gov.br |
The catalytic performance of systems incorporating this compound moieties is critically dependent on the properties of the support material and the arrangement of active sites.
Influence of Support Acidity: The chemical nature of the support (acidic, basic, or neutral) can profoundly impact the catalyst's effectiveness. acs.org For instance, in a study using amine-functionalized nanoparticles (MgO-basic, Al2O3-neutral, and SiO2-acidic), the neutral Al2O3/amine nanostructures showed the best performance in protecting polymers from degradation. acs.org For catalysts with both metal and acid functions, the acidity of the support is a key factor. The nature of the support can alter the electronic state of the metal and the interaction between the metal and support, which in turn affects activity and selectivity. researchgate.net
Influence of Spatial Separation: In bifunctional catalysts, which possess two different types of active sites (e.g., an acidic site and a basic amine site), the distance and relative orientation between these sites are crucial. kuleuven.bersc.org For some reactions, like the Knoevenagel condensation, the catalytic activity is primarily controlled by the distance between the acid and base sites. rsc.org However, for other reactions, such as the Claisen-Schmidt condensation, the specific spatial geometry of the sites is also critical for achieving high activity and selectivity. rsc.org An optimal arrangement allows the two catalytic functions to work in concert to stabilize the reaction's transition state, mimicking the efficiency of natural enzymes. scispace.com If the sites are too far apart, the synergistic effect is lost, and the catalytic activity dramatically decreases. scispace.com
Tuning Catalytic Activity and Selectivity
The efficacy of a catalytic system is determined by its activity and selectivity, which can be precisely adjusted by modifying the catalyst's components. Strategic alterations to the ligands and the composition of the support material are key methods for optimizing reaction outcomes.
Ligand Modification and its Impact on Reaction Outcomes
The chemical environment of a metal catalyst can be finely tuned by altering the ligands attached to it, which in turn significantly influences the catalyst's activity and selectivity in chemical reactions. nih.govnih.gov The modification of ligands is a powerful strategy for developing highly stereoselective asymmetric catalytic systems. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for controlling chemoselectivity, allowing for selective reactions at specific carbon-halogen or carbon-pseudohalogen bonds. rsc.org
Research on palladium (Pd) nanoparticles has demonstrated that the surface modification with amine ligands can dramatically alter catalytic behavior. acs.orgnih.gov In one study, Pd nanoparticles were supported on a this compound-functionalized solid, which resulted in higher catalytic activity for hydrogenation compared to supports functionalized with ethylenediamine (B42938) or diethylenetriamine (B155796). acs.orgnih.gov The addition of an excess of these amine ligands as surface modifiers could completely suppress the hydrogenation of alkenes to alkanes. acs.orgnih.gov This suppression allowed for the highly selective semihydrogenation of various alkynes to alkenes, a challenging transformation for traditional palladium catalysts. acs.orgnih.gov Theoretical calculations suggest that long-chain amines can form an ordered layer on the catalyst surface, which sterically hinders the adsorption of the C=C bond of the alkene product, thereby preventing its subsequent hydrogenation. acs.org This principle of using ligands to tune selectivity has also been observed with alkylamine-modified Pt₃Co nanoparticles in alkyne semihydrogenation. acs.org
The strategic design of ligands has been shown to be effective in various catalytic systems. For example, palladium complexes with indolyl-NNN-type ligands have been synthesized and used as catalyst precursors in Suzuki coupling reactions. mdpi.com The catalytic activity of these complexes was found to be dependent on the specific ligand structure, with some complexes showing high conversion rates at low catalyst loadings. mdpi.com This highlights that even subtle changes in the ligand framework can lead to significant differences in catalytic performance. nih.gov
Role of Support Composition in Catalytic Performance
The influence of the support is clearly demonstrated in the amination of propanol with ammonia (B1221849) to produce this compound using nickel (Ni) catalysts. escholarship.orgacs.org A study comparing Ni supported on hydroxyapatite (HAP), silica (SiO₂), and magnesia (MgO) found significant differences in catalytic performance. The Ni/HAP catalyst exhibited the highest activity and a high selectivity towards the desired primary amine, this compound. escholarship.org In contrast, Ni/MgO was the least active, and Ni/SiO₂ showed the lowest selectivity for this compound. escholarship.org The superior performance of Ni/HAP is attributed to the high density of basic sites on the hydroxyapatite support, which helps stabilize alkoxide intermediates and suppresses side reactions like the formation of secondary amines. escholarship.orgacs.org
Similarly, in the steam reforming of propane (B168953), the nature of the support for Ni catalysts has a profound effect. The turnover frequency (TOF) for propane conversion was found to increase by over an order of magnitude across different supports, following the order Ni/TiO₂ < Ni/CeO₂ < Ni/Al₂O₃ < Ni/YSZ < Ni/ZrO₂. mdpi.com This demonstrates a clear relationship between the support material and the intrinsic activity of the nickel catalyst. mdpi.com The choice of support can also be critical for the stability of the catalyst. For example, a catalyst for producing n-propylamine utilizes a carrier such as alundum, silica, or diatomite to support the active components of Ni, Cu, and Wo. google.com
The interaction between the support and the active phase can be further tailored by functionalizing the support surface. Studies using silica-coated magnetic nanoparticles as a support for palladium nanoparticles showed that the ligands grafted onto the silica surface directly influence catalytic activity. acs.orgnih.gov While a this compound-functionalized support (FFSiNH₂) enhanced activity, ethylenediamine (FFSien) and diethylenetriamine (FFSiden) functionalized supports were detrimental. acs.orgnih.gov However, these detrimental ligands could be removed by thermal treatment, restoring catalytic activity. acs.orgnih.gov
Table 1: Effect of Support Composition on Propanol Amination Catalyzed by Nickel
| Catalyst | Propanol Conversion (%) | This compound Selectivity (%) | Key Observation | Reference |
| Ni/HAP | 10.8 | 92 | Most active and selective catalyst. | escholarship.org |
| Ni/SiO₂ | - | - | Least selective towards this compound. | escholarship.org |
| Ni/MgO | 3.3 | - | Least active catalyst. | escholarship.org |
Mechanistic Investigations of this compound-Catalyzed Processes
Substrate Inhibition Phenomena in Heterogeneous Catalysis
Substrate inhibition is a kinetic phenomenon where the reaction rate decreases at high substrate concentrations after reaching a maximum. nih.gov While extensively studied in enzyme catalysis, it is also a relevant concept in heterogeneous catalysis. nih.govnih.gov In general catalysis, the process involves reactants adsorbing onto the active sites of a solid catalyst surface to react. youtube.com An effective catalytic process requires a balance: the interaction must be strong enough for the reaction to occur, but not so strong that the products cannot desorb, which would block active sites. youtube.com
Dehydroamination Processes and Rate-Limiting Steps
The synthesis of this compound from propanol and ammonia over supported metal catalysts proceeds through a dehydroamination pathway. escholarship.orgacs.org This process involves a sequence of three key steps:
Dehydrogenation: The alcohol (propanol) is first dehydrogenated to form the corresponding aldehyde (propanal).
Condensation: The aldehyde then reacts with ammonia to form an alkylimine.
Hydrogenation: Finally, the imine is hydrogenated to the target alkylamine (this compound). escholarship.org
The broader concept of dehydroamination, or the removal of an amine group to form an alkene, is also explored in other chemical contexts. A biomimetic method for the deammoniation of primary amines uses two photoactive catalysts to achieve the transformation under mild conditions. ulpgc.es Mechanistic studies of this process, combining experimental and theoretical approaches, point to a process involving radical intermediates. The reaction is initiated by a single-electron transfer (SET) event, forming a carbon-centered radical, which is then intercepted by a cobalt catalyst. The resulting alkyl-[Co]III intermediate undergoes light-induced homolysis of the carbon-cobalt bond, followed by hydrogen abstraction to form the final olefin product. ulpgc.es While distinct from the propanol amination pathway, this research provides fundamental insights into the cleavage of C-N bonds in dehydroamination processes. ulpgc.es
Table 2: Mechanistic Steps in the Dehydroamination Pathway for this compound Synthesis
| Step | Reaction | Description | Mechanistic Role | Reference |
| 1 | Dehydrogenation | Propanol is converted to Propanal. | The α-H abstraction from the propoxide intermediate is the rate-limiting step of the overall process. | escholarship.orgacs.org |
| 2 | Condensation | Propanal reacts with Ammonia to form an Alkyne. | Intermediate formation step. | escholarship.org |
| 3 | Hydrogenation | The Alkyne is hydrogenated to this compound. | Final product formation step. | escholarship.org |
Advanced Spectroscopic and Chromatographic Characterization of Propylamine Systems
High-Resolution Rotational Spectroscopy for Conformational Analysis
The conformational landscape of n-propylamine has been extensively investigated using high-resolution rotational spectroscopy, guided by high-level quantum-chemical calculations. nih.govacs.org This approach is essential for understanding the molecule's structural variety and stability. nih.gov Laboratory studies and the analysis of propylamine's rotational spectra are crucial for guiding potential future astronomical observations and for understanding how substituents affect the stability of primary amines. nih.govacs.org This compound (B44156) exhibits significant flexibility, leading to a greater number of stable conformers compared to its branched isomer, isothis compound. nih.gov Low-resolution Raman and infrared investigations have previously identified the presence of five distinct conformers with relative energies within 2 kJ mol⁻¹. nih.gov
Fourier Transform Microwave Spectroscopy of this compound Isomers
The rotational spectrum of n-propylamine has been investigated using a Fourier transform microwave (FTMW) spectrometer in the frequency range of 2 to 22 GHz. nih.govacs.org In these experiments, a gaseous mixture of 1% n-propylamine in helium is supersonically expanded into the spectrometer's Fabry-Pérot cavity. nih.gov This technique, specifically using a coaxially oriented beam-resonator arrangement (COBRA-type), results in each transition splitting into a Doppler pair. acs.org The precise frequency of the transition is determined by taking the arithmetic mean of the Doppler components, achieving an accuracy better than 3 kHz. acs.org This high precision allows for the resolution of lines separated by more than 6 kHz. acs.org
Frequency-Modulation Millimeter/Submillimeter Spectroscopic Studies
To extend the frequency range of analysis, a frequency-modulation millimeter/submillimeter-wave (FM-submm) spectrometer was utilized, covering a range of 80–400 GHz. nih.govacs.org This method involves using a Gunn diode as the primary radiation source, which is stabilized by a Phase-Lock Loop (PLL) system referenced to a rubidium atomic clock. nih.gov The radiation is then passed through passive multipliers to reach higher frequencies. nih.gov The sample is held in a free-space glass absorption cell at a pressure of about 5 μbar. nih.gov The accuracy of line measurements in this region is estimated to be between 10 and 20 kHz, with linewidths primarily limited by the Doppler effect. nih.gov
Identification of Stable Conformers and Coriolis Resonance Effects
The combination of FTMW and FM-submm spectroscopy, guided by quantum-chemical predictions, has enabled the spectral assignment and confirmation of several n-propylamine conformers that have comparable stability. nih.govdocbrown.info The analysis of the rotational spectra also pointed towards the possibility of Coriolis resonance effects between some of these conformers. nih.govdocbrown.info The table below presents the ground-state spectroscopic parameters determined for the trans conformers of n-propylamine. nih.gov
Table 1: Ground-State Spectroscopic Parameters of trans-Propylamine Conformers
| Parameter | Experimental Value | Calculated Value |
|---|---|---|
| Rotational Constants (MHz) | ||
| A | 16298.6635(15) | 16296.9 |
| B | 3795.5393(4) | 3793.8 |
| C | 3274.0041(4) | 3270.8 |
| Quartic Centrifugal Distortion Constants (kHz) | ||
| DJ | 1.4082(12) | 1.402 |
| DJK | 13.911(4) | 13.78 |
| d1 | -0.3664(8) | -0.366 |
| d2 | -0.1105(4) | -0.113 |
| Nitrogen Quadrupole Coupling Constants (MHz) | ||
| Xaa | -2.100(12) | -2.073 |
| Xbb | -1.751(12) | -1.706 |
| Xcc | 3.851(12) | 3.779 |
Data sourced from a study combining rotational spectroscopy and quantum-chemical calculations. nih.gov Values in parentheses denote one standard deviation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei within the molecule.
¹H NMR Spectroscopic Analysis and Interpretation of Chemical Environments
The proton NMR (¹H NMR) spectrum of this compound provides evidence for its structure through chemical shifts, integration, and spin-spin splitting patterns. The hydrogen atoms in this compound are located in four distinct chemical environments, which should result in four unique signals in a low-resolution spectrum. docbrown.info
The typical ¹H NMR spectrum of this compound is interpreted as follows:
CH₃ group: The protons on the terminal methyl group appear as a triplet due to coupling with the adjacent CH₂ group.
CH₂ group (middle): The protons on the middle methylene (B1212753) group appear as a sextet (or multiplet) because they are coupled to both the CH₃ group (3 protons) and the other CH₂ group (2 protons).
CH₂ group (adjacent to N): The protons on the methylene group bonded to the nitrogen atom appear as a triplet, coupled to the middle CH₂ group.
NH₂ group: The two protons of the amine group typically appear as a broad singlet. Their chemical shift can be variable, and the peak can be removed or reduced by shaking the sample with D₂O, which helps to identify it. docbrown.info
The spin-spin coupling patterns are analyzed using the n+1 rule, where 'n' is the number of protons on the adjacent, non-equivalent carbon atom(s). docbrown.info Tetramethylsilane (TMS) is used as the standard reference, with its proton signal set to 0.0 ppm. docbrown.info
Table 2: Interpreted ¹H NMR Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| CH₃ -CH₂-CH₂-NH₂ | ~0.9 | Triplet |
| CH₃-CH₂ -CH₂-NH₂ | ~1.4 | Sextet / Multiplet |
| CH₃-CH₂-CH₂ -NH₂ | ~2.6 | Triplet |
| CH₃-CH₂-CH₂-NH₂ | ~1.1 (variable) | Broad Singlet |
Note: Chemical shift values are approximate and can vary based on solvent and concentration. docbrown.info
¹³C NMR Spectroscopic Applications in this compound Derivatives
The carbon-13 NMR (¹³C NMR) spectrum of this compound shows three distinct signals, corresponding to the three different carbon atom environments in the molecule (CH₃CH₂CH₂NH₂). docbrown.info This count of non-equivalent carbon atoms is a key piece of structural information. pressbooks.pub
The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the nitrogen atom. The carbon atom directly bonded to the nitrogen (C1) is the most deshielded and appears at the highest chemical shift. The effect of the nitrogen atom decreases with distance along the carbon chain. docbrown.info As with ¹H NMR, TMS is used as the 0.0 ppm reference standard. docbrown.info
Table 3: ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C H₃-CH₂-CH₂-NH₂ | ~11.8 |
| CH₃-C H₂-CH₂-NH₂ | ~26.4 |
| CH₃-CH₂-C H₂-NH₂ | ~44.6 |
Note: Chemical shift values are approximate. docbrown.info
Studies on this compound derivatives, such as dithis compound (B117675), show how changes in substitution affect the ¹³C NMR spectrum. For instance, in an aqueous solution, dithis compound can exist in equilibrium with bicarbonate and carbamate (B1207046) ions, which can be identified by distinct peaks in the ¹³C NMR spectrum around 162 ppm and 165 ppm, respectively. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound (n-propylamine) | C₃H₉N |
| Isothis compound | C₃H₉N |
| Helium | He |
| Tetramethylsilane (TMS) | Si(CH₃)₄ |
| Deuterium Oxide (D₂O) | D₂O |
| Dithis compound | C₆H₁₅N |
| Bicarbonate | HCO₃⁻ |
Advanced NMR Techniques for Complex Mixture Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing chemical mixtures. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information about this compound, complex mixtures containing isomers, reactants, or degradation products often result in overlapping signals that are difficult to interpret. nih.gov For instance, in a ¹H NMR spectrum of this compound, the protons are found in four distinct chemical environments, leading to complex splitting patterns even in a pure sample. docbrown.info
To overcome the challenge of signal overlap in complex samples, advanced NMR techniques are employed. nih.gov Two-dimensional (2D) NMR methods are particularly valuable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of atoms through bonds within a molecule. For a mixture containing this compound and its isomers, COSY can help distinguish the different spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the signals of protons with directly attached heteronuclei, such as carbon-13. ipb.pt They are instrumental in assigning specific proton signals to their corresponding carbon atoms in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): This method reveals correlations between protons and carbons over two or three bonds. ipb.pt It is crucial for piecing together the carbon skeleton and confirming the position of the amino group and other functional groups in unknown compounds within the mixture.
These advanced methods help to resolve ambiguities that arise from the limited chemical shift dispersion in 1D spectra, providing a clearer picture of each component's identity and structure within a complex system. nih.govresearchgate.net
Table 1: Typical NMR Chemical Shifts for this compound This table is based on data for this compound and illustrates typical chemical shifts. Actual values can vary based on solvent and other experimental conditions.
| Nucleus | Position (CH₃-CH₂-CH₂-NH₂) | Typical Chemical Shift (δ, ppm) | Splitting Pattern (High Resolution) |
|---|---|---|---|
| ¹H | CH₃ | ~0.9 | Triplet |
| ¹H | -CH₂- (middle) | ~1.4-1.5 | Sextet |
| ¹H | -CH₂- (adjacent to N) | ~2.6-2.7 | Triplet |
| ¹H | NH₂ | ~1.1 (variable) | Singlet (broad) |
| ¹³C | CH₃ | ~11 | n/a |
| ¹³C | -CH₂- (middle) | ~26 | n/a |
| ¹³C | -CH₂- (adjacent to N) | ~45 | n/a |
Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. chemguide.co.uk
Analysis of N-H Bond Stretching Vibrations in Primary Amines
Primary amines (R-NH₂), such as this compound, are characterized by the presence of two N-H bonds. This leads to two distinct N-H stretching vibrations: a symmetric stretch and an asymmetric stretch. spcmc.ac.inorgchemboulder.com These vibrations typically appear as a pair of peaks, often referred to as 'twin peaks', in the region of 3500–3300 cm⁻¹. docbrown.info The presence of these two bands is a strong indicator of a primary amine. wpmucdn.com Secondary amines (R₂NH), having only one N-H bond, show only a single peak in this region, while tertiary amines (R₃N) show no absorption here at all. orgchemboulder.com The N-H bonds in this compound are polar, leading to intermolecular hydrogen bonding which can cause the absorption bands to broaden. docbrown.infodocbrown.info Additionally, a medium-to-strong intensity N-H bending vibration (scissoring motion) appears in the 1650–1580 cm⁻¹ region. spcmc.ac.inorgchemboulder.com
Fingerprint Region Analysis for Compound Identification
Even isomers with the same functional groups, like propan-1-ol and propan-2-ol, will show distinctly different patterns in their fingerprint regions, allowing for their unambiguous identification. chemguide.co.ukyoutube.com Similarly, the IR spectrum of this compound has a unique fingerprint region that distinguishes it from its isomer, isothis compound. docbrown.infodocbrown.info By comparing the fingerprint region of an unknown sample to a database of spectra from known compounds, a positive identification can be made. chemguide.co.uk For this compound, characteristic C-N bond stretching vibrations are found within this region, typically between 1220 cm⁻¹ and 1020 cm⁻¹. docbrown.info
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Two distinct peaks (symmetric & asymmetric) |
| C-H Stretch | Alkyl (-CH₃, -CH₂) | 3000 - 2800 | Sharp, strong peaks |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to strong, can be broad |
| C-N Stretch | Aliphatic Amine | 1220 - 1020 | Medium to weak |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, broad |
Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. embopress.org In a typical experiment, a molecule is ionized, resulting in a molecular ion whose m/z value corresponds to the molecular weight of the compound. For this compound (C₃H₉N), the molecular weight is 59.11 g/mol , so the molecular ion peak [M]⁺ would be observed at an m/z of 59. docbrown.info The molecular ion can further break apart into smaller fragment ions, creating a unique fragmentation pattern that serves as a chemical fingerprint. The most abundant fragment ion in the this compound spectrum is typically the base peak, which is assigned a relative intensity of 100%. docbrown.info
High-Resolution Mass Spectrometry (HRMS) in Characterization
While standard mass spectrometers measure mass to the nearest whole number (nominal mass), high-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places. embopress.orgdocbrown.info This high degree of accuracy is critical for determining the precise elemental composition of a molecule. For example, multiple chemical formulas can result in a nominal mass of 59 amu. However, their exact masses will differ slightly. HRMS allows analysts to distinguish this compound (C₃H₉N, exact mass 59.0735) from other isobaric compounds like acetone (B3395972) (C₃H₆O, exact mass 58.0417) or other potential impurities, providing unambiguous compound confirmation. docbrown.info
Table 3: Nominal vs. Exact Mass for this compound and an Isobaric Compound
| Compound | Formula | Nominal Mass (amu) | Exact Mass (amu) |
|---|---|---|---|
| This compound | C₃H₉N | 59 | 59.0735 |
| Acetone | C₃H₆O | 58 | 58.0417 |
GC-MS and HPLC-MS for Complex Sample Analysis
For analyzing complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile and thermally stable compounds like this compound. baua.de The gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the GC column. labrulez.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This provides a mass spectrum for each peak in the chromatogram, allowing for positive identification. The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and poor reproducibility. labrulez.comvt.edu This is often addressed by using specialized columns or by derivatizing the amines to make them less polar and more volatile. vt.edu Headspace GC-MS is a particularly useful technique for determining volatile amines in various matrices, such as workplace air. baua.de
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally unstable degradation products of this compound, HPLC-MS is the preferred method. HPLC separates compounds in a liquid mobile phase based on their polarity and other properties. The eluent from the HPLC is then passed into the mass spectrometer for detection. Derivatization is also a common strategy in HPLC to improve separation and detection sensitivity. vt.eduresearchgate.net
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for its separation from complex matrices, purification to high standards, and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for these purposes.
Chiral HPLC for Enantiomeric Separation and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. nih.gov For chiral amines like this compound, which can exist as a pair of enantiomers, the ability to separate and quantify each enantiomer is crucial, particularly in fields such as pharmaceutical development and asymmetric synthesis. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.govmdpi.com
The enantiomeric separation of primary amines can be effectively achieved using various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. mdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) have demonstrated efficient separation of chiral amines under normal phase elution modes. mdpi.com Another class of effective CSPs for primary amines are cyclofructan-based selectors. researchgate.net
The development of a chiral HPLC method involves the careful selection of the mobile phase. The choice of solvent (e.g., hexane, ethanol, isopropanol), its composition, and the inclusion of additives are critical for achieving optimal separation. For primary amines, the use of acidic and basic additives in the mobile phase can significantly influence the enantiomeric resolution by affecting the interaction between the analyte and the CSP. researchgate.net
While direct separation on a CSP is a common approach, derivatization of the amine with a chiral reagent to form diastereomers can also be employed. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. For example, chiral amines have been derivatized with o-phthaldialdehyde and a chiral thiol, such as 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, to form diastereomeric isoindoles that can be resolved on a reversed-phase column (e.g., RP-18). nih.gov
The table below summarizes typical chiral selectors and conditions reported for the separation of chiral amines, which are applicable to the enantiomeric resolution of this compound.
| Chiral Selector Type | Column Example | Mobile Phase Components | Application Note |
| Cyclodextrin-based | Cyclobond I | Acetonitrile/Buffer | Direct separation of enantiomers of halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines. nih.gov |
| Cellulose-based | CHIRALCEL-ODH® (tris(3,5-dimethylphenylcarbamate)) | Normal Phase (e.g., Hexane/Ethanol) | Monitoring lipase-catalyzed kinetic resolution of various chiral amines. mdpi.com |
| Amylose-based | Phenomenex Lux Amylose-2 | Acetonitrile/Water with formic acid | Separation of prostaglandin (B15479496) enantiomers, demonstrating applicability for complex chiral molecules. mdpi.com |
| Cyclofructan-based | LARIHC CF6-P | Supercritical CO2/Methanol with additives | Evaluated for the enantiomeric separation of primary amines. researchgate.net |
Application of GC Analysis for Aliphatic Amines
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds, making it highly suitable for short-chain aliphatic amines like this compound. mdpi.com It offers high resolution, sensitivity, and speed. mdpi.com However, the analysis of primary aliphatic amines by GC presents a significant challenge due to their high basicity and polarity. These properties can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and potential irreversible adsorption of the analyte. labrulez.com
To overcome these issues, several strategies are employed. The most common is the use of specialized, base-deactivated columns. labrulez.com These columns are treated to minimize acidic silanol (B1196071) groups on the support surface that would otherwise interact strongly with the basic amine analytes. Often, a small amount of a basic compound, such as potassium hydroxide (B78521) (KOH), is incorporated into the packing material or coated on the column wall. labrulez.com
A variety of capillary columns have been developed specifically for the analysis of amines. The PoraPLOT Amines column, a porous layer open tubular (PLOT) column, is designed for separating volatile C1-C4 amines. researchgate.net Another widely used stationary phase is a Carbowax-based phase modified for amine analysis, which provides a polar surface that is also base-deactivated. sigmaaldrich.com
Derivatization is another effective strategy to improve the GC analysis of amines. By converting the polar amine group into a less polar, bulkier derivative, its volatility can be increased and interactions with the column can be reduced. A common derivatizing agent is pentafluorobenzoyl chloride (PFBOC), which reacts with primary and secondary amines to form stable derivatives that are highly sensitive to electron capture detection (ECD). researchgate.net
The choice of detector depends on the sensitivity required. A Flame Ionization Detector (FID) is a universal detector suitable for higher concentrations. sigmaaldrich.com For trace-level analysis, a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds. researchgate.net
The following table outlines typical GC conditions for the analysis of aliphatic amines.
| Parameter | Condition 1 | Condition 2 |
| Column | Carbowax® Amine, 30 m x 0.53 mm I.D., 1.0 µm film | PoraPLOT Amines Capillary Column |
| Oven Program | 50 °C, ramp at 8 °C/min to 200 °C (10 min hold) sigmaaldrich.com | Isothermal or temperature programmed depending on the specific amines being separated. researchgate.net |
| Injector Temperature | 220 °C sigmaaldrich.com | Not specified |
| Detector | FID at 220 °C sigmaaldrich.com | NPD researchgate.net |
| Carrier Gas | Helium sigmaaldrich.com | Not specified |
| Sample Preparation | Neat amine mixture, 100:1 split injection sigmaaldrich.com | Static headspace preconcentration for aqueous samples. researchgate.net |
| Key Finding | Good separation of a mix of primary amines. sigmaaldrich.com | Detection limits at the µg/L level for primary amines. researchgate.net |
Theoretical and Computational Chemistry Studies on Propylamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have proven to be an invaluable tool for investigating the intricacies of propylamine's molecular structure and energy. arxiv.orgnih.gov These methods allow for a precise theoretical determination of various molecular parameters. wikipedia.org
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used method for the geometry optimization of molecules, aiming to find the most stable structure with the lowest possible ground state energy. stackexchange.com This is achieved by iteratively adjusting the atomic coordinates and calculating the energy and forces on the atoms until a minimum on the potential energy surface is reached. stackexchange.comyoutube.com DFT functionals such as B3LYP have been successfully used in combination with various basis sets to study This compound (B44156) and related molecules. nih.govresearchgate.netnih.gov For instance, the B3LYP-D3(BJ)/SNSD level of theory has been employed for preliminary potential energy surface scans of this compound. nih.gov More accurate characterization of stationary points is often performed using double-hybrid functionals like B2PLYP-D3(BJ) with appropriate basis sets. nih.gov DFT calculations have demonstrated success in predicting structural and spectroscopic parameters for a range of molecules. nih.govrsc.org
High-Level Ab Initio Methods (e.g., Coupled-Cluster, Møller–Plesset Perturbation Theory, CBS-QB3)
For highly accurate energy calculations, researchers turn to high-level ab initio methods that provide a more rigorous treatment of electron correlation. wikipedia.orgosti.gov Coupled-cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to achieve high accuracy for many molecular systems. aps.orgchemrxiv.orgau.dk Møller–Plesset perturbation theory (MP2), another post-Hartree-Fock method, is also frequently used. nih.govresearchgate.netchemrxiv.org
Composite methods like the Complete Basis Set (CBS-QB3) are designed to approximate high-level calculations at a reduced computational cost and have been applied to study the dehydrogenation reactions of trans-propylamine. nih.gov A "cheap" composite scheme, which combines coupled-cluster and second-order Møller–Plesset perturbation theory to extrapolate to the complete basis set, has been used to determine the equilibrium structures and relative energies of this compound conformers. nih.govresearchgate.netresearchgate.net These high-level methods are crucial for obtaining reliable thermochemical data and understanding reaction kinetics. researchgate.net
Calculation of Vibrational Frequencies and Thermodynamic Functions
Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra and identifying molecular species. q-chem.com Calculations of vibrational frequencies are typically performed after a geometry optimization to ensure the structure corresponds to a true minimum on the potential energy surface. youtube.com These calculations can be performed using both DFT and higher-level ab initio methods. scirp.org
From the calculated vibrational frequencies, along with rotational constants and molecular weight, it is possible to compute various statistical thermodynamic functions. q-chem.comnist.gov These include enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of reactions and understanding chemical equilibria. iastate.edu The accuracy of these thermodynamic properties is directly influenced by the quality of the calculated vibrational frequencies, with anharmonic corrections sometimes being necessary for high accuracy. iastate.eduresearchgate.net Computational studies on this compound have reported calculated thermodynamic functions based on these methods. nih.gov
Conformational Analysis and Isomerism Modeling
The flexibility of the this compound molecule allows for the existence of multiple conformations and isomers, the study of which is greatly aided by computational modeling.
Prediction of Stable Conformers and Relative Energies for this compound
Due to rotation around its single bonds, n-propylamine can exist in several different spatial arrangements known as conformers. acs.org Computational studies have identified five stable conformers of n-propylamine. nih.govacs.org These are often designated using a two-letter code, where the first capital letter describes the N-C-C-C dihedral angle (T for trans, G for gauche) and the second lowercase letter refers to the C-C-N-lone pair dihedral angle. The five conformers are Tt, Tg, Gg, Gg', and Gt. nih.govacs.org
High-level quantum chemical calculations have been used to determine the relative energies of these conformers. nih.govacs.org The Tt conformer is predicted to be the most stable. acs.org The other conformers lie very close in energy, with the Tg conformer being only about 0.2 kJ mol-1 higher in energy. acs.org The three gauche conformers (Gg', Gg, and Gt) are calculated to be approximately 0.9, 1.1, and 1.3 kJ mol-1 less stable than the Tt conformer, respectively. acs.org Because these energy differences are so small, it is expected that all five conformers are present in significant populations at room temperature. acs.org
| Conformer | Relative Energy (kJ mol⁻¹) |
| Tt | 0.0 |
| Tg | 0.2 |
| Gg' | 0.9 |
| Gg | 1.1 |
| Gt | 1.3 |
Computational Exploration of cis- and trans-Isomers
The terms cis and trans can be used to describe the conformational isomers of this compound, as seen in the "Tt" (trans-trans) designation for the most stable conformer. acs.org However, computational studies have also explored the cis and trans isomers in the context of decomposition reactions of this compound. researchgate.netacs.org For example, a detailed computational study investigated the decomposition mechanisms of both cis- and trans-propylamine. acs.org This research found that the two isomers can lead to different products, although the energy barrier for interconversion between them is negligible. acs.org For instance, the formation of cyclopropane (B1198618) was found to be more favorable from the cis-isomer. acs.org The decomposition of trans-propylamine was shown to lead to products such as propene, ammonia (B1221849), and methane (B114726). acs.org The term "isomer" is also used more broadly to distinguish between n-propylamine and its structural isomer, isothis compound, both of which have been the subject of comparative computational studies. nih.govresearchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational modeling serves as a powerful tool for investigating the intricate details of chemical reactions involving this compound. By simulating reaction pathways and identifying transition states, researchers can gain insights into the underlying mechanisms that are often difficult to observe experimentally. These theoretical approaches allow for the mapping of the energy landscape of a reaction, providing a quantitative understanding of its feasibility and kinetics.
The concept of a Potential Energy Surface (PES) is central to the computational elucidation of reaction mechanisms. libretexts.orgresearchgate.net A PES is a mathematical or graphical representation of the potential energy of a system of atoms as a function of their spatial coordinates. libretexts.org For a chemical reaction, the PES maps out the energy changes as reactants transform into products, navigating through various intermediate and transition state geometries. libretexts.orgresearchgate.net The lowest energy path between a reactant and a product on the PES is known as the reaction coordinate, and the highest point along this path corresponds to the transition state. libretexts.org
In the context of this compound, computational studies have explored its unimolecular decomposition by mapping the relevant PES. For instance, the decomposition of trans-propylamine has been shown to proceed through various pathways, each with a unique trajectory on the potential energy surface. acs.org One significant pathway involves a concerted, one-step mechanism where the C–N and C–H bonds elongate while the C–C bond shortens, leading directly to the formation of propene and ammonia. acs.org The transition state for this process represents a specific saddle point on the PES. acs.org Similarly, other decomposition routes, such as the formation of ethene and methylimine, have been characterized by their distinct potential energy surfaces, revealing the complex landscape of this compound's chemical reactivity. acs.org By calculating the PES, researchers can visualize and understand the preferred geometric arrangements and energy requirements for a reaction to occur. researchgate.netyoutube.com
Computational studies on the decomposition of this compound (PA) and protonated this compound (HPA) have successfully identified these critical parameters. For the neutral trans-PA, fourteen decomposition pathways have been computationally investigated. Among these, the formation of propene and NH₃ is considered kinetically significant, with a calculated activation energy of 281 kJ mol⁻¹. acs.org However, the most plausible decomposition pathway for cis-PA is the formation of ethene, methylimine, and H₂, which has an even higher activation barrier of 334 kJ mol⁻¹. acs.org For protonated this compound, the decomposition to form propene and an ammonium (B1175870) ion (NH₄⁺) is the most favorable pathway, exhibiting the lowest activation energy of all studied reactions at 184 kJ mol⁻¹. acs.org These findings highlight how computational chemistry can pinpoint the most likely reaction outcomes by quantifying the energy hurdles involved. acs.orglibretexts.org
| Reactant | Products | Activation Energy (kJ mol⁻¹) | Significance |
|---|---|---|---|
| trans-Propylamine | Propene + NH₃ | 281 | Kinetically and thermodynamically significant pathway. acs.org |
| cis-Propylamine | Ethene + Methylimine + H₂ | 334 | Most plausible pathway for the cis-isomer. acs.org |
| Protonated cis-Propylamine | Propene + NH₄⁺ | 184 | Most favorable reaction with the lowest activation barrier. acs.org |
Molecular Dynamics Simulations and Intermolecular Interaction Studies
Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules and their interactions. researchgate.netdovepress.comornl.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic evolution of the system, revealing details about intermolecular forces, molecular association, and the structure of liquids and solutions. researchgate.netdovepress.com
Non-covalent interactions (NCIs) are crucial in many areas of chemistry and biology, governing phenomena like protein folding and drug-receptor binding. researchgate.net Theoretical studies are instrumental in visualizing and quantifying these weak interactions. The interaction between this compound and 2-chlorobenzyl alcohol in a non-polar benzene (B151609) solvent has been investigated using Density Functional Theory (DFT). researchgate.net
Optimized molecular geometry calculations revealed the formation of a 1:1 complex between this compound and 2-chlorobenzyl alcohol, stabilized by a hydrogen bond. researchgate.net The hydrogen bond forms between the hydrogen atom of the hydroxyl group in 2-chlorobenzyl alcohol and the nitrogen atom of the amine group in this compound, with a calculated bond length of 1.5 Å. researchgate.net This study highlights the ability of computational methods to identify specific interaction points and characterize the geometry of intermolecular complexes. researchgate.net
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|
| O-H···N (Hydrogen Bond) | 1.50 | C-O-H | 107.5 |
| C-O | 1.43 | O-H-N | 177.9 |
| C-N | 1.47 | H-N-C | 110.8 |
The behavior of this compound in mixtures with other solvents is largely dictated by molecular association through forces like hydrogen bonding. Experimental and theoretical studies of binary mixtures containing this compound provide insight into these interactions. For example, the viscosity and density of binary mixtures of n-propylamine with various polar and non-polar solvents (such as acetone (B3395972), ethanol, benzene, and toluene) have been measured to understand the underlying molecular interactions. researchgate.netepa.gov
Further studies on mixtures of this compound with alkanols (methanol, ethanol, 1-propanol (B7761284), and 1-butanol) show evidence of both self-association (among amine or alcohol molecules) and strong cross-association (between amine and alcohol molecules). acs.org This cross-association is primarily due to hydrogen bonding between the hydroxyl group of the alcohol and the amine group of this compound. acs.org By calculating excess properties like excess molar volume (VE) and excess viscosity (ηE) from experimental data, researchers can infer the nature and strength of these interactions. researchgate.net These experimental findings provide valuable data for validating and refining the force fields used in molecular dynamics simulations of such mixtures. researchgate.net
Prediction of Spectroscopic Parameters and Their Validation
Computational quantum chemistry offers powerful methods for predicting various spectroscopic parameters of molecules. nih.govacs.org These theoretical predictions are invaluable for guiding and interpreting experimental spectroscopic studies. For this compound, which exhibits a rich conformational landscape, computational methods have been essential in characterizing its different stable forms. nih.govacs.org
High-level quantum-chemical calculations have been used to compute the equilibrium structures, relative energies, and rotational constants for the conformers of n-propylamine. nih.gov Methods rooted in Density Functional Theory (DFT) are employed to calculate other spectroscopic parameters. nih.govacs.org These theoretical predictions guided the experimental investigation of the rotational spectra of this compound, leading to the successful assignment of spectral lines to specific conformers. nih.gov The comparison between the computed and experimentally determined spectroscopic parameters, such as rotational constants, shows excellent agreement, often within 0.1%, thus validating the accuracy of the computational models. nih.govacs.org This synergy between computational prediction and experimental validation is crucial for building a comprehensive understanding of a molecule's structure and dynamics. mdpi.comchemrxiv.org
| Parameter | Computed Value | Experimental Value | Difference (%) |
|---|---|---|---|
| Rotational Constant A (MHz) | 10036.7 | 10045.2868 | -0.085 |
| Rotational Constant B (MHz) | 3833.0 | 3832.7533 | 0.006 |
| Rotational Constant C (MHz) | 2994.9 | 2991.6853 | 0.107 |
Computational Prediction of NMR and IR Spectra
The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods provides valuable insights into the structure and dynamics of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost.
NMR Spectra Prediction:
The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT functionals such as B3LYP. These calculations are typically performed for the different stable conformers of this compound, and the resulting chemical shifts are often averaged based on their predicted relative populations at a given temperature.
This compound has three non-equivalent carbon atoms and four distinct sets of protons, leading to the expectation of three signals in the ¹³C NMR spectrum and four signals in the ¹H NMR spectrum. Computational models predict these distinct chemical environments. For instance, calculations can differentiate the electronic environments of the three carbon atoms in the propyl chain (C1, C2, and C3) and the different proton groups (-CH₃, -CH₂-C, -CH₂-N, and -NH₂).
IR Spectra Prediction:
The vibrational frequencies of this compound can also be predicted using computational methods, such as ab initio molecular orbital (MO) calculations and DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. This compound exists as a mixture of different conformers, primarily the trans and gauche forms, which arise from rotation around the C-C and C-N bonds. Computational studies can predict the vibrational spectra for each of these conformers.
Key predicted vibrational modes for this compound include:
N-H stretching vibrations: Typically predicted in the range of 3300-3500 cm⁻¹. Primary amines like this compound are expected to show two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.
C-H stretching vibrations: Predicted in the region of 2800-3000 cm⁻¹.
N-H deformation (scissoring) vibrations: Expected around 1600 cm⁻¹.
C-N stretching vibrations: Generally predicted in the 1000-1250 cm⁻¹ region.
CH₂ and CH₃ bending and rocking vibrations: A series of predicted bands in the fingerprint region below 1500 cm⁻¹.
A state-of-the-art computational investigation of n-propylamine has been carried out to provide a reliable guide for experimental studies. nih.gov This involved a preliminary study of the potential energy surface at the B3LYP-D3(BJ)/SNSD level of theory. nih.gov Methods rooted in density functional theory have been employed for computing spectroscopic parameters and accounting for vibrational effects. nih.govacs.org
Correlation with Experimental Spectroscopic Data
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation provides confidence in the computational models and aids in the interpretation of experimental spectra.
NMR Data Correlation:
The calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimentally obtained values. Experimental spectra are typically recorded in a solvent like chloroform-d (B32938) (CDCl₃). docbrown.info
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) (Exemplary) | Experimental Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~0.9 | 0.92 docbrown.info |
| -CH₂- (middle) | ~1.5 | 1.45 docbrown.info |
| -CH₂- (adjacent to N) | ~2.7 | 2.67 docbrown.info |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (Exemplary) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C-3 (CH₃) | ~11 | 11.6 |
| C-2 | ~26 | 26.4 |
The good agreement between the predicted and experimental chemical shifts confirms the assignment of the signals to the respective protons and carbon atoms in the this compound molecule.
IR Data Correlation:
The predicted vibrational frequencies from computational studies show a strong correlation with the experimental IR spectrum of this compound. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 3: Correlation of Predicted and Experimental IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Exemplary) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3400 | ~3368 |
| N-H Symmetric Stretch | ~3300 | ~3290 |
| C-H Stretches | 2800-3000 | 2875-2960 |
| N-H Deformation | ~1600 | ~1618 |
The conformational behavior of this compound has been the subject of low-resolution Raman and infrared investigations, which indicated the presence of five different conformers with relative energies within 2 kJ mol⁻¹. nih.govacs.org The rotational spectra of four of these conformers have been assigned based on computed rotational and nuclear quadrupole coupling constants. nih.gov The comparison between experimental and theoretical rotational constants shows good agreement, typically within 0.1%. nih.govacs.org
Aquatic and Soil Degradation Processes
When released into aquatic or terrestrial environments, this compound's fate is primarily controlled by microbial degradation and its behavior based on its chemical properties.
Biodegradation is expected to be a significant and rapid fate process for this compound in both soil and water. nih.gov Studies have shown that this compound is readily biodegraded by microorganisms. In Warburg respirometer studies, this compound was effectively bio-oxidized by activated sludge that had been acclimated to aniline. nih.gov Another study using a non-activated sludge inoculum measured 102% of the theoretical Biochemical Oxygen Demand (BOD) over a 13-day period, indicating that this compound is readily metabolized. nih.gov The ability of activated sludge to acclimate to and metabolize this compound has also been demonstrated. nih.gov This susceptibility to microbial degradation suggests that this compound is unlikely to persist in soil and surface water environments. nih.govmdpi.comnih.gov
Hydrolysis is not considered an important environmental fate process for this compound. nih.gov The compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions of pH 5 to 9. nih.govnih.gov Therefore, abiotic degradation through hydrolysis does not significantly contribute to the removal of this compound from water and soil.
Environmental Monitoring and Analytical Methodologies for Detection
The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and understanding its distribution. Various analytical methods are employed for this purpose, often involving chromatography and mass spectrometry.
Common methodologies for the analysis of low molecular weight amines like this compound in environmental matrices such as air, water, and soil include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile organic compounds. For amine analysis, derivatization is often employed to improve chromatographic performance and detection sensitivity. epa.govenv.go.jp
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This method is suitable for analyzing less volatile or thermally labile compounds. Similar to GC, derivatization, for instance with dansyl chloride, can be used to form derivatives that are easier to detect. nih.gov HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) has been successfully used for the simultaneous analysis of several amines. nih.gov
These methods allow for the detection of this compound at trace levels, which is essential for assessing environmental contamination and exposure. longdom.org For example, one HPLC/ESI-MS method showed detection limits in the range of 0.03 µg/mL to 0.3 µg/mL for various amines. nih.gov In biological tissues, methods using capillary gas chromatography with low resolution mass spectrometry have achieved detection limits of 0.050 mg/kg. nih.gov
Table 2: Analytical Methods for this compound Detection
| Analytical Technique | Sample Matrix | Key Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Suitable for volatile compounds; often requires derivatization. |
Emerging Research Directions and Future Perspectives in Propylamine Chemistry
Development of Advanced Propylamine-Based Catalytic Systems
The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. This compound (B44156) and its derivatives are becoming instrumental in the design of sophisticated catalytic systems, from those inspired by nature's efficiency to those tailored for specific, large-scale industrial processes.
Nature provides a masterclass in catalysis, with enzymes executing complex chemical reactions with unparalleled efficiency and selectivity under mild conditions. ethz.chornl.gov The field of bio-inspired catalysis seeks to emulate these natural powerhouses by creating synthetic catalysts, or "synzymes," that replicate the key features of enzymes. ornl.govnih.gov This approach often involves designing molecules that mimic an enzyme's active site and the surrounding protein scaffold, which work in concert to bind substrates and facilitate reactions. ornl.govnih.gov
Researchers are exploring how to replicate the structure of enzyme active sites and imitate their functions to develop sustainable catalysts, often using earth-abundant metals instead of the rare metals common in traditional catalysis. ethz.ch The core principle lies in creating confined chemical environments within the catalyst structure, such as pockets or cavities, that hold reactants in the optimal position for reaction, much like an enzyme's active site. nih.govscitechdaily.com This confinement lowers the energy barrier for the reaction to proceed. nih.gov While direct research on this compound-based enzyme mimics is an emerging area, the fundamental amine group of this compound makes it a candidate for incorporation into these sophisticated structures. The amine can act as a binding site or a proton shuttle, roles it frequently plays in the active sites of natural enzymes. Future work may involve integrating this compound moieties into larger supramolecular structures or metal-organic frameworks (MOFs) to create tailored microenvironments for catalysis. nih.gov
This compound derivatives are crucial intermediates in the synthesis of catalysts for various industrial applications. google.com A significant area of research is the development of processes to produce these amine derivatives efficiently. For instance, a patented method describes the synthesis of tri-n-propylamine, a key building block for dyes, corrosion inhibitors, and catalysts, by converting di-n-propylamine in the presence of a copper-containing heterogeneous catalyst. google.com This process allows for the targeted production of the desired tertiary amine, which is often difficult to achieve through direct amination of n-propanol. google.com
Understanding the fundamental mechanisms of catalysis is critical for improving industrial processes. Recent studies have upended traditional views, showing that some catalysts cycle between different physical forms during a reaction. mit.edu For example, research on the production of vinyl acetate (B1210297) revealed that the palladium catalyst interconverts between a solid material and soluble molecular ions, a process akin to corrosion, to facilitate the reaction. mit.edu This deeper understanding allows for the rational design of more robust and efficient catalysts. By applying these advanced concepts, catalysts incorporating this compound-based ligands can be tailored to optimize performance in specific industrial transformations, potentially leading to more sustainable and economical chemical production. mit.edu
Integration of this compound Moieties in Novel Functional Materials
The incorporation of this compound groups into advanced materials is unlocking new functionalities and applications, from environmental remediation to nanotechnology.
Clathrate hydrates are ice-like crystalline solids in which gas molecules are trapped within cages of water molecules. This property makes them promising materials for the storage and transportation of gases like natural gas and hydrogen, as well as for separating gas mixtures. researchgate.netrsc.orgnih.gov A key challenge in hydrate-based technology is the slow rate of hydrate (B1144303) formation. nih.gov
Research has shown that certain additives can act as kinetic promoters, significantly speeding up gas uptake and increasing storage capacity. nih.gov Studies have demonstrated that natural amino acids, which contain amine functional groups, can dramatically improve the formation kinetics of methane (B114726) and carbon dioxide hydrates. nih.gov For instance, in the presence of small amounts of L-methionine or L-phenylalanine, the water-to-hydrate conversion efficiency can exceed 85%, with the majority of gas uptake occurring in less than an hour. nih.gov This suggests that the amine functionality plays a crucial role in promoting hydrate nucleation and growth. The primary amine group in this compound makes it a strong candidate for investigation as a simple, cost-effective promoter for hydrate-based gas storage and separation technologies, representing a significant area for future research.
Ionic liquids are salts that are liquid at low temperatures, and they possess unique properties like low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for a variety of applications, including as media for chemical synthesis. Researchers are now designing advanced materials that exhibit ionic liquid-like properties by immobilizing ionic moieties onto solid supports, such as polystyrene resins. nih.gov
This approach combines the advantages of ionic liquids with the practical benefits of a solid-phase system. The properties of these "IL resins" can be dramatically altered by simply exchanging the anions associated with the immobilized cations. nih.gov this compound can be a key component in creating such materials. By protonating the amine group, a propylammonium cation is formed. This cation can then be paired with various anions and grafted onto a polymer backbone or other material scaffold. The resulting functional material would possess an ionic, liquid-like environment on its surface, which could be tailored for applications in areas like solid-phase peptide synthesis or catalysis. nih.gov
The surface functionalization of nanoparticles is a critical step in tailoring them for specific applications in materials science and biotechnology. nih.gov Attaching specific chemical groups to a nanoparticle's surface can alter its physical, chemical, and electronic properties. This compound has been successfully used as a functionalizing agent for various nanomaterials.
In one study, single-walled carbon nanotubes (SWCNTs) were functionalized by attaching n-propylamine to their sidewalls. nih.gov This chemical modification was found to significantly alter the electronic structure of the nanotubes, demonstrating a method to tune their properties for potential use in nanoelectronic devices. nih.gov In another approach, a general platform for creating amine-based polymer nanoparticles has been developed. nih.gov These nanoparticles are designed to have a surface rich in functional groups that can be easily modified, and their size can be tuned by altering the pH during synthesis. nih.gov The amine groups on the surface, which could be this compound moieties, provide reactive handles for attaching a wide variety of molecules, making these nanoparticles a versatile platform for targeted research, including drug delivery and sensing applications. nih.gov
Green Chemistry Innovations in this compound Synthesis
The principles of green chemistry are fundamentally reshaping the synthesis of amines, including this compound. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources to lessen the environmental impact of chemical manufacturing. rsc.orgnumberanalytics.comwjarr.com
Traditional methods for amine synthesis often involve harsh conditions and the use of hazardous materials, resulting in a significant environmental footprint. rsc.org Modern sustainable practices aim to mitigate these issues through several innovative strategies.
One key area of innovation is the catalytic amination of alcohols. This "hydrogen borrowing" strategy involves the metal-catalyzed dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. rsc.org This imine is subsequently reduced by the metal hydride generated in the initial step. rsc.org This approach is highly atom-economical and avoids the stoichiometric waste associated with classical methods like the Gabriel synthesis. rsc.org For instance, research on the amination of propanol (B110389) to this compound using nickel-supported hydroxyapatite (B223615) (Ni/HAP) catalysts has shown high activity and selectivity at relatively low temperatures (423 K). acs.orgescholarship.orgacs.orgescholarship.org The superior performance of the Ni/HAP catalyst is attributed to the high density of basic sites on the support, which helps in stabilizing key intermediates and suppressing side reactions. acs.orgescholarship.orgacs.org
Another critical aspect is the reduction or elimination of hazardous organic solvents. wjarr.comnih.gov Solvent-free, or neat, reaction conditions are being explored for amine synthesis, such as in the A³ coupling (aldehyde-alkyne-amine) to produce propargylamines. nih.govresearchgate.net These methods not only reduce solvent-related waste but can also lead to higher reaction rates and easier product purification. nih.gov When solvents are necessary, the focus is on greener alternatives like water, supercritical fluids, or ionic liquids, which are less toxic and more environmentally benign. wjarr.comnih.gov
The development of biocatalysts, such as enzymes, offers a highly specific and efficient route for amine synthesis under mild conditions. nih.gov Biocatalysis can reduce the generation of hazardous byproducts and operate with high selectivity, contributing to a more sustainable industrial process. nih.govnih.gov
Table 1: Comparison of Catalysts in Propanol Amination
| Catalyst | Reaction Temperature (K) | Propanol Conversion (%) | This compound Selectivity (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| Ni/HAP | 423 | 10.8 | 92 | Most active and selective catalyst tested; high density of basic sites on HAP support enhances performance. | acs.orgescholarship.org |
| Ni/SiO₂ | 423 | - | Low | Demonstrated the lowest selectivity towards this compound among the tested supports. | acs.orgescholarship.org |
| Ni/MgO | 423 | 3.3 | - | Showed the lowest activity for propanol amination. | acs.orgescholarship.org |
The chemical industry's reliance on fossil fuels is a major sustainability challenge. rsc.org A significant research effort is directed towards utilizing renewable feedstocks, such as biomass, for the production of chemicals like this compound. rsc.orgnih.govnrel.govacs.org Biomass, including lignocellulose, agricultural waste, and chitin, represents an abundant and carbon-neutral source of organic molecules. rsc.orgnih.govacs.org For example, chitin, the second most abundant biopolymer, can be converted into various amines through catalytic deoxygenation, offering a direct route from biological waste to valuable chemicals and avoiding the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis. nih.gov Similarly, bio-based alcohols derived from the fermentation of sugars can serve as green starting materials for this compound synthesis via catalytic amination. acs.orgyoutube.com
Energy efficiency is another cornerstone of green chemistry innovations. wjarr.comresearchgate.net The development of catalysts that operate under milder conditions—lower temperatures and pressures—is crucial. escholarship.orglbl.gov The Haber-Bosch process, a benchmark for industrial synthesis, is notoriously energy-intensive. lbl.gov New catalysts made from earth-abundant metals like titanium or zirconium show promise for nitrogen fixation and amine synthesis under ambient conditions, which could dramatically lower the energy consumption of these processes. lbl.gov In the context of this compound, the use of highly active catalysts like Ni/HAP allows the amination of propanol to proceed at lower temperatures (373–623 K) compared to traditional methods over solid acid catalysts (573–773 K). escholarship.org Optimizing processes, such as amine regeneration in gas sweetening, through innovative flowsheet modifications can also lead to significant energy savings, with studies showing potential reductions in reboiler duty by up to 18%. researchgate.net
Computational Chemistry in Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.
De novo design involves the creation of novel molecular structures with specific, desired properties using computational algorithms. nih.govnih.gov This approach is moving beyond simple structure generation to incorporate synthetic accessibility, ensuring that the designed molecules can be practically synthesized. nih.gov By using reaction-based de novo design, researchers can generate novel this compound derivatives by applying known chemical transformations to a starting fragment in a stepwise manner. nih.gov
This methodology allows for the exploration of vast chemical spaces to identify this compound derivatives with tailored reactivity, selectivity, or biological activity. For example, this technique has been successfully applied to design PARP1 inhibitors with improved properties, demonstrating its potential for creating functional molecules. nih.gov In the context of this compound, one could design derivatives with enhanced catalytic activity, specific binding affinities for biological targets, or improved properties as solvents or chemical intermediates. The process allows for the systematic modification of the this compound scaffold to optimize for a desired function, accelerating the discovery of new and useful compounds. nih.govnih.gov
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a specific activity. nih.govnih.gov When combined with computational methods, HTS becomes a powerful tool for discovering new catalysts and biologically active molecules. nih.gov Quantitative HTS (qHTS) can generate concentration-response curves for thousands of compounds in a single experiment, providing rich datasets that can be mined for reliable structure-activity relationships directly from the primary screen. nih.gov
For this compound chemistry, this means that libraries of potential catalysts for its synthesis or libraries of this compound derivatives can be rapidly screened for desired properties. nih.gov For instance, droplet microfluidics coupled with mass spectrometry enables the ultra-fast analysis of enzyme libraries for biocatalytic applications, a technology directly applicable to developing enzymatic routes to this compound or its derivatives. acs.org This technology dramatically reduces assay volumes and increases the rate of analysis, making it possible to screen millions of variants to find highly active and stable biocatalysts. acs.org This approach accelerates the optimization of catalysts and the identification of new leads for applications in pharmaceuticals and materials science. nih.govnih.gov
Computational simulations, particularly using Density Functional Theory (DFT) and other high-level quantum chemical methods, provide profound insights into complex reaction mechanisms at the molecular level. nih.govnih.govacs.org These studies allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies for different reaction pathways. nih.govresearchgate.netresearchgate.net
Detailed computational studies have been performed on the decomposition and reaction mechanisms of this compound. nih.govnih.govacs.orgresearchgate.netresearchgate.net For example, investigations into the gas-phase dehydrogenation of trans-propylamine have identified multiple mechanistic pathways and calculated their corresponding activation barriers. nih.govresearchgate.net One study found that the formation of an α-propylamine cation and ammonia has a remarkably low activation barrier, making it a highly favorable pathway. nih.govresearchgate.net Other research has elucidated fourteen different decomposition pathways for this compound and its protonated form, identifying the most kinetically and thermodynamically favored products, such as propene and ammonia. nih.govacs.orgresearchgate.net These computational insights are crucial for optimizing reaction conditions to favor desired products and suppress unwanted side reactions in industrial synthesis. acs.orgnih.gov Furthermore, simulations can guide the design of more efficient catalysts by revealing how the catalyst interacts with reactants and stabilizes transition states. acs.org
Table 2: Computationally Determined Activation Energies for this compound Decomposition Pathways
| Reactant | Pathway Description | Products | Activation Energy (kJ mol⁻¹) | Computational Method | Reference |
|---|---|---|---|---|---|
| trans-Propylamine | Dehydrogenation (Pathway B) | Ethyl cyanide + H₂ | 416 | CBS-QB3 | nih.govresearchgate.net |
| trans-Propylamine | Dehydrogenation (Pathway E) | α-Propylamine cation + NH₃ | 1 | CBS-QB3 | nih.govresearchgate.net |
| trans-Propylamine | Decomposition | Propene + NH₃ | 281 | CBS-QB3 | nih.govacs.orgresearchgate.net |
| cis-Propylamine | Decomposition | Ethene + Methylimine + H₂ | 334 | - | researchgate.net |
| cis-Protonated this compound | Decomposition | Propene + NH₄⁺ | 184 | - | researchgate.net |
Q & A
Q. What established laboratory methods are used for synthesizing propylamine, and how do reaction conditions influence yield?
this compound synthesis typically employs the following methodologies:
- Nitroalkane Reduction : Catalytic hydrogenation of nitropropane using palladium or Raney nickel under hydrogen pressure (40–60 psi) at 80–100°C .
- Hofmann Degradation : Reaction of butyramide with bromine and sodium hydroxide, yielding this compound via intermediate isocyanate formation .
- Gabriel Synthesis : Alkylation of phthalimide with 1-bromopropane, followed by hydrolysis with hydrazine .
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Limitations |
|---|---|---|---|---|
| Nitroalkane Reduction | Pd/C, Ethanol | 80–100 | 75–85 | Requires high-pressure equipment |
| Hofmann Degradation | NaOH, H₂O | 0–5 (ice bath) | 60–70 | Low scalability, toxic intermediates |
| Gabriel Synthesis | DMF, Hydrazine | Reflux | 80–90 | Multi-step, time-intensive |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity and structure?
- NMR Spectroscopy : ¹H NMR (δ 1.0 ppm, triplet for CH₃; δ 2.6 ppm, sextet for CH₂; δ 1.5 ppm, multiplet for NH₂) .
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 2900 cm⁻¹ (C-H), and 1600 cm⁻¹ (NH₂ bending) .
- GC-MS : Retention time ~4.2 min (HP-5 column), m/z 59 (M⁺) .
Methodological Tip : Use derivatization (e.g., trifluoroacetylation) to enhance GC sensitivity for trace amine detection .
Advanced Research Questions
Q. How can conflicting data on this compound’s acute toxicity (LD₅₀) across studies be systematically reconciled?
Conflicting LD₅₀ values (e.g., 350 mg/kg in rodents vs. 420 mg/kg in lagomorphs) may arise from:
- Species-Specific Metabolism : Hepatic cytochrome P450 enzyme variability .
- Administration Route : Higher toxicity via inhalation vs. dermal exposure due to alveolar absorption efficiency .
- Purity of Samples : Impurities like butylamine derivatives in commercial batches .
Q. Analytical Strategy :
Conduct a meta-analysis using PRISMA guidelines to identify confounding variables .
Validate purity via HPLC-ELSD (evaporative light scattering detection) .
Standardize exposure protocols (OECD Test Guideline 423) .
Q. What computational approaches model this compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions (e.g., with methyl iodide). Basis sets like 6-31G(d,p) and solvation models (PCM) improve accuracy .
- Molecular Dynamics (MD) : Simulate solvent effects (water vs. ethanol) on reaction kinetics .
Key Finding : this compound’s nucleophilicity is 1.3× higher in aprotic solvents due to reduced hydrogen bonding .
Q. How can researchers design experiments to assess this compound’s stability under industrial storage conditions?
Experimental Design Framework :
- Variables : pH (3–10), temperature (4–40°C), and exposure to O₂/UV light .
- Analytical Endpoints :
- Degradation products (e.g., propionaldehyde, ammonia) via GC-MS .
- pH-dependent stability using Arrhenius kinetics (Eₐ calculation) .
- Control : Add antioxidants (e.g., BHT) to isolate oxidative degradation pathways .
Q. Table 2: Stability Parameters
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) | Major Product |
|---|---|---|---|
| pH 3, 25°C | 0.012 | 57.8 | Propionaldehyde |
| pH 7, 40°C + UV | 0.045 | 15.4 | Ammonia |
| pH 10, 40°C | 0.023 | 30.1 | N-propylpropionamide |
Methodological Notes
- Contradictory Data Resolution : Apply Hill’s criteria for causality (e.g., dose-response consistency) .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies (e.g., ARRIVE 2.0 for animal research) .
- Data Reproducibility : Share raw datasets via repositories like Zenodo, with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
